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  • Product: 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile
  • CAS: 857420-96-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile, a molecule of interest for its potential pharmacological applications. Although this specific compound is not extensively documented in current literature, this paper will extrapolate from established synthetic methodologies, characterization techniques, and the known bioactivities of analogous structures to provide a predictive yet scientifically grounded framework for its study. We will delve into a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, and hypothesize its potential as a therapeutic agent, offering a roadmap for researchers and drug development professionals.

Introduction: The Significance of the Pyrrole-3-Carbonitrile Scaffold

Pyrroles, five-membered aromatic heterocycles containing a nitrogen atom, are of immense interest in drug discovery.[3] Their derivatives are known to exhibit a wide array of pharmacological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][4] The incorporation of a carbonitrile (-C≡N) group at the 3-position of the pyrrole ring often enhances the biological profile of these molecules. The nitrile moiety can participate in hydrogen bonding and other molecular interactions, potentially increasing the binding affinity of the compound to biological targets.[5][6] Furthermore, the 1H-pyrrole-3-carbonitrile framework has been identified in compounds acting as STING receptor agonists, highlighting their potential in immunotherapy.[7] The phenethyl substituents at the 2 and 5 positions of the target molecule are lipophilic in nature and may influence the compound's membrane permeability and overall pharmacokinetic properties.

Proposed Synthesis of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile

While a specific synthesis for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile has not been reported, a plausible and efficient route can be designed based on established multi-component reactions for the synthesis of polysubstituted pyrroles.[8][9] A one-pot, three-component reaction is proposed, which offers advantages in terms of atom economy and operational simplicity.[9]

The proposed synthesis involves the reaction of 1,4-diphenyl-1,4-butanedione (as the 1,4-dicarbonyl component), malononitrile, and a suitable source of ammonia.

Proposed Starting Materials:

  • 1,4-Diphenyl-1,4-butanedione: This diketone provides the carbon backbone for the pyrrole ring and the phenethyl groups at positions 2 and 5.

  • Malononitrile: This reactant serves as the source for the C3 carbon and the nitrile group.

  • Ammonium acetate (or another ammonia source): This provides the nitrogen atom for the pyrrole ring.

Reaction Scheme:

This reaction would likely proceed via a Paal-Knorr type condensation mechanism. The diketone reacts with the ammonia source to form a di-imine intermediate, which then undergoes cyclization and subsequent aromatization to yield the final pyrrole product.

Workflow for Proposed Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product 1_4_diketone 1,4-Diphenyl-1,4-butanedione mixing One-Pot Reaction (e.g., in Glacial Acetic Acid) 1_4_diketone->mixing malononitrile Malononitrile malononitrile->mixing ammonia_source Ammonium Acetate ammonia_source->mixing heating Reflux mixing->heating extraction Work-up & Extraction heating->extraction chromatography Silica Gel Chromatography extraction->chromatography final_product 2,5-Diphenethyl-1H- pyrrole-3-carbonitrile chromatography->final_product

Caption: Proposed one-pot synthesis workflow for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile.

Predicted Structural Elucidation and Physicochemical Properties

The structural confirmation of the synthesized 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile would rely on a combination of standard spectroscopic techniques.

Spectroscopic Characterization (Predicted)
Technique Predicted Observations
¹H NMR - A broad singlet for the N-H proton. - A singlet for the H4 proton of the pyrrole ring. - Multiplets for the aromatic protons of the two phenethyl groups. - Triplets for the benzylic and adjacent methylene protons of the phenethyl groups.
¹³C NMR - A signal for the nitrile carbon. - Signals for the quaternary carbons (C2, C5) and the CH carbon (C4) of the pyrrole ring. - Signals for the aromatic carbons of the phenethyl groups. - Signals for the aliphatic carbons of the phenethyl groups.
FT-IR - A sharp, medium intensity peak for the C≡N stretch. - A broad peak for the N-H stretch. - Peaks corresponding to aromatic and aliphatic C-H stretches.
Mass Spec (HRMS) - The calculated exact mass for C₂₃H₂₀N₂ would be readily observed.
Physicochemical Properties (Predicted)
Property Predicted Value/Characteristic
Molecular Formula C₂₃H₂₀N₂
Molecular Weight 324.42 g/mol
Appearance Likely a white to off-white or pale yellow solid.[8][9]
Melting Point Expected to be a solid with a defined melting point.
Solubility Insoluble in water; soluble in common organic solvents like DMSO, DMF, chloroform, and ethyl acetate.
Stability Stable under normal laboratory conditions, but may be sensitive to strong oxidizing agents and prolonged exposure to light.

Hypothesized Biological Activity and Therapeutic Applications

The structural features of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile suggest several avenues for therapeutic investigation, based on the known activities of related compounds.

  • Anticancer Potential: Numerous pyrrole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4][10] The presence of two phenethyl groups could enhance lipophilicity, potentially aiding in cell membrane penetration and leading to improved antiproliferative effects.[4]

  • Enzyme Inhibition: Pyrrole-3-carbonitrile derivatives have been identified as inhibitors of various enzymes, including metallo-β-lactamases and Pim kinases.[5][6][10] The specific arrangement of substituents in the target molecule could make it a candidate for screening against a range of enzymatic targets.

  • Anti-inflammatory Activity: The pyrrole scaffold is a known pharmacophore for anti-inflammatory agents.[1] The title compound could potentially modulate inflammatory pathways.

Potential Cellular Signaling Pathway

Signaling_Pathway compound 2,5-Diphenethyl-1H- pyrrole-3-carbonitrile kinase Protein Kinase (e.g., Pim-1) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate proliferation Cell Proliferation & Survival p_substrate->proliferation Promotion

Caption: Hypothesized inhibitory action on a protein kinase signaling pathway.

Experimental Protocols

Proposed Synthesis of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile
  • Reaction Setup: To a round-bottom flask, add 1,4-diphenyl-1,4-butanedione (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (2.0 mmol).

  • Solvent Addition: Add glacial acetic acid (10 mL) as the solvent and catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

    • The use of tetramethylsilane (TMS) as an internal standard is recommended.[8]

    • Analyze the chemical shifts, coupling constants, and integration to confirm the proposed structure.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI-TOF).

    • The purpose is to determine the exact mass of the molecular ion and confirm the elemental composition.[9]

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a KBr pellet or a thin film.

    • Record the IR spectrum using an FT-IR spectrometer.

    • Identify the characteristic absorption bands for the key functional groups (N-H, C≡N, aromatic C-H).[9]

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, analysis of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile. By leveraging established chemical principles and data from analogous compounds, we have proposed a viable synthetic route, predicted its key physicochemical and spectroscopic properties, and hypothesized its potential therapeutic applications. The true pharmacological profile of this compound remains to be elucidated through empirical investigation. Future research should focus on the successful synthesis and purification of the molecule, followed by thorough in vitro screening against a panel of cancer cell lines and relevant enzymatic targets. Subsequent in vivo studies would be necessary to evaluate its efficacy, toxicity, and pharmacokinetic profile. The framework presented herein serves as a foundational resource to guide these future research endeavors.

References

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry‐Biology Connection. (2026, February 22).
  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023, July 12). PubMed.
  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. The Royal Society of Chemistry.
  • Grimm, Y., Schollmeyer, D., & Detert, H. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2023(2), M1627.
  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023, January 28). MDPI.
  • 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o437.
  • Selected examples of biologically active 3-pyrrolines.
  • 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonitrile.
  • 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. (2013, February). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o437.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. (2022, August 9). Semantic Scholar.
  • Synthesis and biological activities of 4-substituted pyrrolo[2,3-a]carbazole Pim kinase inhibitors. (2012, October 15). PubMed.
  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017, September 8). PubMed.
  • Pyrrole synthesis. Organic Chemistry Portal.
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.
  • Application of 2-aryl substituted pyrrole compound in medicament for killing amphioxus.
  • 1H-Pyrrole, 2,5-dihydro-. NIST WebBook.
  • 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Sigma-Aldrich.
  • Pyrrole. Wikipedia.
  • Comparison of synthesis routes for 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Benchchem.
  • 1H-Pyrrole-3-carbonitrile,2-chloro-5-(2-fluorophenyl)-. ChemBK.
  • 2,5-Dihydro-1H-pyrrole hydrochloride. CymitQuimica.
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. Sigma-Aldrich.

Sources

Exploratory

mechanism of action of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile in vitro

The Pharmacological Duality of the 1H-Pyrrole-3-Carbonitrile Scaffold: An In Vitro Mechanistic Whitepaper As drug discovery pivots toward highly functionalized small molecules, the 1H-pyrrole-3-carbonitrile scaffold has...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Duality of the 1H-Pyrrole-3-Carbonitrile Scaffold: An In Vitro Mechanistic Whitepaper

As drug discovery pivots toward highly functionalized small molecules, the 1H-pyrrole-3-carbonitrile scaffold has emerged as a versatile pharmacophore. Specifically, derivatives bearing bulky, lipophilic substitutions—such as the 2,5-diphenethyl modification seen in 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile—exhibit profound in vitro bioactivity across two distinct, highly validated therapeutic vectors: innate immune modulation via STING receptor agonism[1], and antimicrobial resistance reversal via broad-spectrum metallo-β-lactamase (MBL) inhibition[2].

This technical guide dissects the causal mechanisms driving these dual activities and provides the self-validating in vitro methodologies required to quantify them.

Vector I: Innate Immune Modulation via STING Agonism

The Stimulator of Interferon Genes (STING) pathway is a critical hub in cytosolic DNA surveillance. While natural cyclic dinucleotides (CDNs) activate STING, their poor membrane permeability limits clinical utility. Pyrrole-3-carbonitrile derivatives have been identified as potent, non-CDN small-molecule agonists capable of inducing a robust type I interferon response[1].

Mechanism of Action

The 1H-pyrrole-3-carbonitrile core binds directly to the C-terminal domain (CTD) of the human STING dimer. The highly lipophilic 2,5-diphenethyl groups serve a dual purpose: they facilitate rapid diffusion across the lipophilic endoplasmic reticulum (ER) membrane, and they anchor the molecule deep within the hydrophobic pockets of the STING binding cleft[1].

Upon binding, the compound stabilizes the closed, active conformation of the STING dimer. This structural shift triggers STING's translocation from the ER to the Golgi apparatus, where it recruits TANK-binding kinase 1 (TBK1). TBK1 auto-phosphorylates and subsequently phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the transcription of target genes such as IFNB1, CXCL10, and IL6[1][3].

STING_Pathway Cmpd Pyrrole-3-carbonitrile STING STING Dimerization Cmpd->STING Binds CTD TBK1 TBK1 Phosphorylation STING->TBK1 Conformational Shift IRF3 IRF3 Translocation TBK1->IRF3 Kinase Activity GeneExp IFNB1 / Cytokines IRF3->GeneExp Transcription

Fig 1: In vitro activation of the cGAS-STING signaling cascade by pyrrole-3-carbonitrile.

Vector II: Broad-Spectrum Metallo-β-Lactamase (MBL) Inhibition

The global spread of B1 subclass MBLs (e.g., IMP-1, NDM-1, VIM-2) threatens the efficacy of nearly all β-lactam antibiotics. Pyrrole-3-carbonitriles act as potent competitive inhibitors of these enzymes, restoring the bactericidal activity of carbapenems in vitro[2][4].

Mechanism of Action

B1 MBLs utilize a binuclear zinc active site (Zn1 and Zn2) to coordinate and hydrolyze the β-lactam ring[5]. The pyrrole-3-carbonitrile scaffold acts as a metal-chelating pharmacophore. The electron-dense carbonitrile nitrogen and the pyrrole NH act as a bidentate ligand system, displacing the catalytic bridging water/hydroxide molecule between the two zinc ions[2].

Simultaneously, the bulky diphenethyl substituents at the 2 and 5 positions engage in extensive π-π stacking and van der Waals interactions with the hydrophobic residues flanking the MBL active site (such as Trp64 or Val61 in NDM-1). This dual-action binding—zinc coordination coupled with hydrophobic active-site occlusion—locks the enzyme in an inactive state, preventing substrate access and blocking hydrolysis[2][6].

MBL_Inhibition Ligand Pyrrole-3-carbonitrile ZnSite Zn1 & Zn2 Active Site Ligand->ZnSite Zinc Coordination Hydrolysis β-Lactam Hydrolysis ZnSite->Hydrolysis Catalytic Block Enzyme Metallo-β-Lactamase Enzyme->ZnSite Inhibition Restored Efficacy Hydrolysis->Inhibition

Fig 2: Mechanism of metallo-β-lactamase inhibition via active site zinc coordination.

Quantitative Efficacy Profiling

The following table summarizes the quantitative in vitro data associated with the functionalized 1H-pyrrole-3-carbonitrile scaffold across its primary targets.

Target PathwayAssay TypeEfficacy MetricKey Readout
hSTING (Innate Immunity) THP1-Dual Reporter AssayEC₅₀ ~ 10.5 μMIRF3/TBK1 Phosphorylation[1]
MBL (IMP-1 Enzyme) Enzyme Kinetics (Nitrocefin)Kᵢ ~ 21.0 μMBlocked β-lactam hydrolysis[2]
MBL (NDM-1 expressing E. coli) MIC Synergy AssayMIC shift to <1 μg/mLRestored meropenem activity[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity, in vitro protocols must be designed to internally validate the proposed mechanisms of action. Below are the definitive workflows for evaluating 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile.

Protocol 1: In Vitro STING Activation Reporter Assay

Causality Rationale: We utilize THP1-Dual cells because they co-express an IRF-inducible Lucia luciferase reporter and an NF-κB-inducible SEAP reporter. This allows for the simultaneous, distinct quantification of the STING-TBK1-IRF3 axis versus general inflammatory stress.

  • Cell Seeding: Seed THP1-Dual cells at 1 × 10⁵ cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS.

  • Compound Treatment: Dissolve the pyrrole-3-carbonitrile derivative in DMSO. Treat cells with a concentration gradient (0.1 μM to 50 μM). Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Reporter Quantification:

    • Transfer 20 μL of supernatant to an opaque plate. Add 50 μL of QUANTI-Luc substrate to measure Lucia luciferase luminescence (IRF activity).

    • Transfer 20 μL of supernatant to a clear plate. Add 180 μL of QUANTI-Blue solution and read absorbance at 620 nm (NF-κB activity).

  • Validation & Controls (Critical): Run the exact same assay in parallel using a THP1-Dual KO-STING cell line. If the compound's luminescent signal is abolished in the KO line but present in the wild-type, it definitively validates that the mechanism is strictly STING-dependent, ruling out off-target kinase activation[1].

Protocol 2: In Vitro Metallo-β-Lactamase Inhibition Kinetics

Causality Rationale: Nitrocefin is utilized as the substrate because it is a chromogenic cephalosporin. Upon hydrolysis by an MBL, it undergoes a distinct color shift from yellow (390 nm) to red (482 nm), providing a continuous, real-time spectrophotometric readout of enzyme velocity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 50 μM ZnSO₄, and 0.01% Triton X-100 (to prevent non-specific compound aggregation).

  • Enzyme Pre-incubation: Add recombinant IMP-1 or NDM-1 enzyme (final concentration 1 nM) to the wells of a 96-well microtiter plate. Add the pyrrole-3-carbonitrile compound (1 μM to 100 μM) and pre-incubate for 15 minutes at 25°C to allow steady-state zinc coordination[2].

  • Reaction Initiation: Add Nitrocefin (final concentration 100 μM) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 482 nm over 10 minutes using a microplate reader in kinetic mode. Calculate the initial velocity (V₀) from the linear portion of the curve.

  • Validation & Controls (Critical):

    • Positive Control: Use 10 mM EDTA to strip the zinc ions, which should completely abolish MBL activity, validating the baseline.

    • Counter-Screen: Test the compound against a Serine-β-Lactamase (e.g., TEM-1). A true pyrrole-3-carbonitrile MBL inhibitor will show no activity against TEM-1, validating that the mechanism relies on specific metallo-coordination rather than generic β-lactam mimicry[2][5].

References

  • Shen, Y., et al. "Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists." ACS Medicinal Chemistry Letters, 2023.

  • McGeary, R. P., et al. "Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor." European Journal of Medicinal Chemistry, 2017.

  • Brem, J., et al. "Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates." ACS Infectious Diseases, 2021.

  • Hu, Y., et al. "Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies." Cancer Biology & Medicine, 2024.

  • González, M. M., et al. "The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters." Biochimica et Biophysica Acta, 2018.

Sources

Foundational

Architecting Polypharmacology: A Technical Guide to the Synthesis and Biological Evaluation of Pyrrole-3-Carbonitrile Derivatives

Executive Summary The pyrrole ring is a privileged, nitrogen-containing heterocycle deeply embedded in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics[1]. Among its functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrole ring is a privileged, nitrogen-containing heterocycle deeply embedded in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics[1]. Among its functionalized variants, pyrrole-3-carbonitrile derivatives have emerged as highly versatile scaffolds. The strategic placement of the electron-withdrawing carbonitrile (-C≡N) group at the C3 position profoundly alters the electronic landscape of the pyrrole ring. This modification not only enhances the metabolic stability of the molecule but also introduces a potent hydrogen-bond acceptor capable of interacting with diverse enzymatic pockets. This whitepaper provides an in-depth technical analysis of the preliminary biological activities of these derivatives, detailing mechanistic rationales, quantitative structure-activity relationships (SAR), and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale & Target Profiling

The polypharmacological potential of pyrrole-3-carbonitriles stems from their ability to undergo extensive functionalization at the N1, C4, and C5 positions, allowing researchers to finely tune steric bulk and lipophilicity.

Antimicrobial & Antifungal Activity

The rise of multidrug-resistant (MDR) pathogens necessitates novel mechanisms of action. Pyrrole-3-carbonitriles exhibit potent dual-targeting capabilities. Specific 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitriles act as robust inhibitors of bacterial DNA gyrase and fungal 14α-demethylase, showing profound bactericidal and fungicidal efficacy against Staphylococcus aureus and Candida albicans[2]. Furthermore, derivatives such as 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been identified as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), including the IMP-1, CphA, and AIM-1 subclasses[3]. By competitively chelating the active-site zinc ions required for enzyme function, these compounds neutralize bacterial resistance mechanisms and restore the efficacy of carbapenems like meropenem[3].

Anticancer Efficacy

When utilized as synthetic intermediates, pyrrole-3-carbonitriles can be cyclized into fused bicyclic systems such as pyrrolo[2,3-d]pyrimidines. These structures act as ATP-competitive kinase inhibitors. In vitro evaluations demonstrate that specific 5,6-diphenyl-7-substituted derivatives yield IC50 values as low as 6.17 µM against MDA-MB-468 breast cancer cell lines, while maintaining a favorable therapeutic index with minimal toxicity against normal Vero epithelial cells[4].

Anti-inflammatory Properties

The structural homology between pyrrole-3-carbonitriles and traditional non-steroidal anti-inflammatory drugs (NSAIDs) allows them to dock efficiently into the hydrophobic channels of cyclooxygenase (COX) enzymes. In vivo carrageenan-induced rat paw edema assays reveal that these derivatives offer dose-dependent anti-inflammatory responses that are statistically comparable to selective COX-2 inhibitors like Etoricoxib[5].

MOA Core Pyrrole-3-Carbonitrile Scaffold T1 Metallo-β-Lactamase (IMP-1, CphA, AIM-1) Core->T1 Competitive Zinc Chelation T2 DNA Gyrase & 14α-Demethylase Core->T2 ATP-Binding Site Blockade T3 Cyclooxygenase (COX-1 / COX-2) Core->T3 Arachidonic Acid Blockade E1 Restores Carbapenem Efficacy T1->E1 E2 Bactericidal & Fungicidal Action T2->E2 E3 Anti-inflammatory Response T3->E3

Pleiotropic pharmacological mechanisms of pyrrole-3-carbonitrile derivatives.

Synthesis Workflows

The synthesis of highly functionalized pyrrole-3-carbonitriles is typically achieved via a multicomponent, one-pot cascade reaction. This approach minimizes solvent waste, maximizes atom economy, and prevents the degradation of reactive intermediates. The classical route involves the condensation of an α-hydroxy ketone (e.g., benzoin) with a primary aromatic amine to generate an α-amino ketone intermediate in situ. Subsequent base-catalyzed Knoevenagel condensation with malononitrile, followed by intramolecular cyclization and dehydration, yields the fully substituted pyrrole framework[4].

Synthesis A Benzoin + Primary Amine (Acid Catalyst, Reflux) B α-Amino Ketone Intermediate (In Situ Generation) A->B Condensation D Cyclization & Dehydration B->D C Malononitrile + Base (e.g., Sodium Ethoxide) C->D Nucleophilic Attack E 2-Amino-4,5-diphenyl-1-(substituted) -1H-pyrrole-3-carbonitrile D->E Rearrangement

Multicomponent synthesis workflow of pyrrole-3-carbonitrile derivatives.

Quantitative Data Profile

To contextualize the therapeutic window of these derivatives, the following table synthesizes the primary biological activities and inhibitory concentrations across various targets.

Compound Class / DerivativePrimary Biological TargetEfficacy Metric (IC50 / MIC / Ki)Ref.
2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile MBL (IMP-1 Subclass) Ki​ = 21 µM[3]
2-Amino-1,5-diaryl-1H-pyrrole-3-carbonitrile S. aureus / C. albicansMIC ≤ 1 µg/mL[1],[2]
5,6-Diphenyl-7-substituted-pyrrolo[2,3-d]pyrimidines MDA-MB-468 (Breast Cancer)IC50 = 6.17 µM[4]
2-Amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile COX-1/2 (Rat Paw Edema)Potency comparable to Etoricoxib[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality checks and orthogonal validation steps.

Protocol 1: One-Pot Synthesis of 2-Amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitriles

Causality & Rationale: Utilizing a one-pot multicomponent strategy prevents the degradation of the highly reactive α-amino ketone intermediate. Toluene is selected as the initial solvent to facilitate the azeotropic removal of water, driving the condensation reaction forward via Le Chatelier's principle.

  • Imine Formation: Combine benzoin (10 mmol) and the target primary amine (10 mmol) in 50 mL of anhydrous toluene. Add 6–8 drops of concentrated HCl as a Brønsted acid catalyst to activate the carbonyl carbon[4].

  • Reflux & Monitoring: Reflux the mixture for 6 hours using a Dean-Stark apparatus to remove water.

    • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3); the complete disappearance of the benzoin spot confirms intermediate formation.

  • Solvent Exchange: Cool the mixture, filter the crude intermediate, and immediately redissolve in 30 mL of absolute ethanol to provide a protic environment for the subsequent base-catalyzed step[4].

  • Cyclization: Add malononitrile (10 mmol) and a catalytic amount of freshly prepared sodium ethoxide[4].

    • Causality: The strong base deprotonates malononitrile, generating a potent carbon nucleophile that attacks the intermediate.

  • Isolation & Validation: Reflux until a solid precipitate forms. Cool, filter, and recrystallize from ethanol.

    • Validation Checkpoint: Perform FT-IR and 1H-NMR. A sharp IR peak at ~2200 cm⁻¹ confirms the presence of the -C≡N group, and a broad, D2O-exchangeable singlet at ~5.0–5.8 ppm in 1H-NMR confirms the -NH2 protons[4],[5].

Protocol 2: Metallo-β-Lactamase (MBL) Inhibition Kinetic Assay

Causality & Rationale: To prove that the pyrrole derivative acts as a specific MBL inhibitor (and not a non-specific aggregator), the assay measures the enzymatic hydrolysis of a reporter substrate (e.g., imipenem) in a tightly controlled cell-free system.

  • Enzyme Preparation: Purify recombinant MBLs (IMP-1, CphA, AIM-1) and dilute in assay buffer (50 mM HEPES, pH 7.2, 50 µM ZnSO4).

    • Causality: Exogenous zinc is critical; MBLs are zinc-dependent, and stripping zinc will yield false positives for inhibition[3].

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the pyrrole-3-carbonitrile derivative (0.1 µM to 100 µM) for 15 minutes at 25°C.

  • Substrate Addition: Add the reporter substrate (e.g., 100 µM imipenem).

  • Kinetic Measurement: Monitor the decrease in absorbance at 300 nm (for imipenem hydrolysis) using a UV-Vis spectrophotometer over 5 minutes.

  • Validation Checkpoint: Include a positive control (e.g., EDTA, a known zinc chelator) and a negative control (DMSO vehicle). Calculate the Ki​ using the Cheng-Prusoff equation. If the compound is a true competitive inhibitor, increasing the substrate concentration will shift the IC50 curve to the right[3].

Protocol 3: In Vitro Cytotoxicity (MTT Assay) for Anticancer Screening

Causality & Rationale: The MTT assay measures mitochondrial reductase activity, which directly correlates with cell viability. Testing against both cancerous and normal cell lines establishes the therapeutic index.

  • Cell Seeding: Seed MDA-MB-468 (breast cancer) and Vero (normal epithelial) cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO2[4].

  • Compound Treatment: Treat cells with serial dilutions of the pyrrole derivatives (1 µM to 100 µM) dissolved in DMSO. Ensure final DMSO concentration is <0.5% to prevent solvent-induced toxicity. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Causality: Viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Reading: After 4 hours, carefully aspirate the media and dissolve the formazan in 100 µL of DMSO. Read absorbance at 570 nm[4].

  • Validation Checkpoint: Doxorubicin must be used as a positive reference standard. A successful lead candidate will show an IC50 < 10 µM in MDA-MB-468 cells while maintaining an IC50 > 50 µM in Vero cells, proving selective cytotoxicity rather than general necrosis[4].

Conclusion

Pyrrole-3-carbonitrile derivatives represent a highly programmable pharmacophore. By systematically altering the substituents at the N1, C4, and C5 positions, researchers can finely tune the electronic and steric properties of the molecule to target specific biological pathways—ranging from bacterial metallo-β-lactamases to human cyclooxygenases. The integration of robust, self-validating synthetic and biological protocols is paramount for advancing these preliminary hits into viable lead compounds for clinical drug development.

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile: A Methodological Guide

Structural Rationale and Profiling Strategy The compound 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile presents a unique set of physicochemical challenges for drug development. Structurally, it features a central pyrrole cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Profiling Strategy

The compound 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile presents a unique set of physicochemical challenges for drug development. Structurally, it features a central pyrrole core flanked by two bulky, highly lipophilic phenethyl groups at positions 2 and 5, and an electron-withdrawing cyano group at position 3.

From a pharmacokinetic (PK) perspective, the absence of ionizable basic amines and the presence of extensive aromaticity dictate a high partition coefficient (LogP 4.5–5.5) and poor aqueous solubility. These properties suggest that while passive membrane permeability will be high, the compound will likely suffer from dissolution-rate-limited absorption and extensive first-pass metabolism via benzylic oxidation. To accurately characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, we must design a tailored, self-validating analytical and biological testing cascade.

PK_Workflow A 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile Lead Candidate B Physicochemical Profiling (LogP, Kinetic Solubility) A->B C Bioanalytical Validation (LC-MS/MS / APCI) B->C D In Vitro ADME (Caco-2, CYP450 HLMs) C->D E In Vivo PK (Rodent IV/PO Cohorts) D->E F PK Parameter Estimation (NCA & Compartmental) E->F

Fig 1. Sequential, causality-driven PK profiling workflow for the pyrrole derivative.

Bioanalytical Method Development & Validation

Because 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile lacks a strong basic center, standard Electrospray Ionization (ESI) may yield poor signal-to-noise ratios. Atmospheric Pressure Chemical Ionization (APCI) in positive mode, or ESI utilizing ammonium acetate to form [M+NH4​]+ adducts, is required to achieve the necessary sensitivity.

All quantification must adhere strictly to the [1].

Protocol 1: LC-MS/MS Method Validation

Objective: Establish a robust, reproducible quantification method in rat plasma. Self-Validating System: The analytical run is only accepted if calibration standards and Quality Control (QC) samples meet predefined accuracy and precision limits, ensuring instrumental drift or matrix effects do not compromise data integrity.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% LC-MS grade acetonitrile (ACN) to a concentration of 1 mg/mL.

  • Calibration Curve: Spike blank rat plasma to create a 8-point calibration curve ranging from 1 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Quality Controls (QCs): Prepare independent QC samples at 3 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

  • Extraction: Perform protein precipitation by adding 300 µL of cold ACN (containing an internal standard, e.g., a deuterated analog or structurally similar pyrrole) to 100 µL of plasma. Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).

  • Validation Acceptance Criteria: The run is valid only if the accuracy of the QCs is within ±15% of nominal values (±20% for LLOQ), and at least 67% of all QCs pass this metric[1].

In Vitro ADME Profiling

Intestinal Permeability (Caco-2 Model)

To predict oral absorption, the Caco-2 human colon carcinoma cell line is utilized. This model expresses enterocyte-like tight junctions and efflux transporters (e.g., P-glycoprotein), making it the gold standard for predicting gastrointestinal permeability[2].

Caco2_Transport Apical Apical Compartment (Gut Lumen pH 6.5) Cell Caco-2 Enterocyte Passive Transcellular P-gp Efflux Intracellular Binding Apical->Cell Absorption Cell->Apical Efflux Basolateral Basolateral Compartment (Bloodstream pH 7.4) Cell->Basolateral Permeation

Fig 2. Mechanistic pathways of absorption and efflux in Caco-2 monolayers.

Protocol 2: Bi-directional Caco-2 Permeability Assay Self-Validating System: The assay requires concurrent testing of reference compounds. The monolayer is deemed intact and valid only if the Transepithelial Electrical Resistance (TEER) is > 250 Ω·cm² and the apparent permeability ( Papp​ ) of the paracellular marker Lucifer Yellow is <1×10−6 cm/s.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow full differentiation.

  • Dosing: Prepare a 10 µM solution of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Calculation: Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the rate of appearance, C0​ is initial concentration, and A is the surface area. Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Metabolic Stability and CYP450 Phenotyping

The dual phenethyl groups of the compound present highly vulnerable sites for benzylic oxidation by Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6). Assessing this liability is critical to predicting first-pass extraction and aligning with the [3].

Protocol 3: Human Liver Microsome (HLM) Stability Self-Validating System: Parallel incubation with Verapamil (a known high-clearance compound). The assay is validated only if Verapamil's intrinsic clearance ( CLint​ ) falls within the laboratory's historical control limits, confirming the enzymatic viability of the HLM batch.

Step-by-Step Methodology:

  • Incubation Mixture: Combine HLMs (0.5 mg/mL protein), 1 µM of the test compound, and phosphate buffer (100 mM, pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold ACN containing the internal standard.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS. Plot natural log of remaining compound vs. time to determine the elimination rate constant ( k ) and calculate CLint​ .

In Vivo Pharmacokinetic Profiling (Rodent Model)

To determine the absolute bioavailability (%F) and systemic clearance, an in vivo study in Sprague-Dawley rats is required. Due to the compound's lipophilicity, aqueous vehicles will fail; a co-solvent system is mandatory to ensure the compound is in solution and not administered as a suspension, which would artificially depress IV PK parameters.

Protocol 4: IV and PO Pharmacokinetic Study Self-Validating System: Pre- and post-dose formulation analysis must confirm that the dosing solution concentration is within ±10% of the target dose, ensuring that calculated clearance and volume of distribution are based on the true administered dose.

Step-by-Step Methodology:

  • Formulation: Prepare an IV and PO dosing solution using 5% DMSO, 10% Tween 80, and 85% sterile saline to achieve a clear solution at 1 mg/mL.

  • Dosing: Administer 2 mg/kg IV (via tail vein) to Cohort 1 (n=3), and 10 mg/kg PO (via oral gavage) to Cohort 2 (n=3).

  • Sampling: Collect blood samples (~200 µL) via the jugular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Store plasma at -80°C until LC-MS/MS analysis.

Data Presentation & Mechanistic Interpretation

Based on the structural motifs of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile, the following quantitative PK parameters are anticipated. All raw data should be processed using Non-Compartmental Analysis (NCA).

Table 1: Predicted Preclinical PK Parameters and Mechanistic Rationale

ParameterAssay / ModelExpected Value RangeMechanistic Rationale
LogP In Silico / Shake-flask4.5 - 5.5High lipophilicity driven by the dual phenethyl groups and pyrrole core.
Papp​ (A to B) Caco-2 >15×10−6 cm/sHigh passive transcellular diffusion due to optimal lipophilicity.
Efflux Ratio (ER) Caco-2 <2.0 Steric hindrance from the 2,5-substitutions likely prevents high-affinity P-gp binding.
CLint​ HLMHigh (> 50 µL/min/mg)Benzylic carbons are highly susceptible to rapid CYP450-mediated oxidation.
Bioavailability (%F) Rat (In Vivo) <20% Despite high absorption, extensive hepatic first-pass metabolism severely limits systemic exposure.

By adhering to this rigorously structured, self-validating framework, researchers can accurately map the pharmacokinetic landscape of highly lipophilic, sterically hindered pyrrole derivatives, ensuring that subsequent lead optimization efforts are driven by high-fidelity, regulatory-compliant data.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry (2020) Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]

  • Title: Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges Source: National Institutes of Health (NIH) / PMC URL: [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and regioselective three-step synthetic protocol for 2,5-Diphenethyl-1H-pyrrole-3-carbonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and regioselective three-step synthetic protocol for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (CAS: 857420-96-3)[1], a highly substituted pyrrole derivative relevant to medicinal chemistry and materials science.

Strategic Overview & Mechanistic Rationale

The pyrrole ring is a privileged pharmacophore found in numerous bioactive natural products and pharmaceuticals. Synthesizing highly substituted pyrroles with precise regiocontrol often presents a challenge due to the electron-rich nature of the heterocycle, which can lead to over-functionalization or isomeric mixtures.

To synthesize 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile , we employ a convergent three-step methodology that leverages the inherent symmetry of the starting materials to dictate downstream regioselectivity.

  • Core Assembly (Paal-Knorr Synthesis): We construct the 2,5-disubstituted pyrrole core via the condensation of 1,6-diphenylhexane-2,5-dione with an ammonia source.

  • Regioselective Functionalization (Vilsmeier-Haack Formylation): With the α-positions (2 and 5) sterically blocked by phenethyl groups, electrophilic aromatic substitution is forcefully directed to the β-position (3 or 4, which are equivalent).

  • Functional Group Interconversion: The resulting carbaldehyde is converted directly into the target carbonitrile via a one-pot oxime formation and dehydration sequence.

SynthesisWorkflow SM 1,6-Diphenylhexane-2,5-dione (Starting Material) Step1 Step 1: Paal-Knorr Cyclization NH4OAc, AcOH, Reflux SM->Step1 Int1 2,5-Diphenethyl-1H-pyrrole (Intermediate 1) Step1->Int1 Cyclization & Dehydration Step2 Step 2: Vilsmeier-Haack Formylation POCl3, DMF, 0°C to 60°C Int1->Step2 Int2 2,5-Diphenethyl-1H-pyrrole-3-carbaldehyde (Intermediate 2) Step2->Int2 Electrophilic Aromatic Substitution Step3 Step 3: Nitrile Conversion NH2OH·HCl, NMP, 115°C Int2->Step3 Product 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (Target Product) Step3->Product Oxime Formation & Dehydration

Figure 1: Three-step synthetic workflow for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile.

Step-by-Step Experimental Protocols

Step 1: Paal-Knorr Synthesis of 2,5-Diphenethyl-1H-pyrrole

Causality & Design: The Paal-Knorr synthesis is the most reliable method for generating 2,5-disubstituted pyrroles. The reaction proceeds via the nucleophilic attack of ammonia on the 1,4-dicarbonyl compound to form a hemiaminal intermediate, followed by intramolecular cyclization and dehydration[2]. We utilize ammonium acetate ( NH4​OAc ) in glacial acetic acid. The acetate acts as both the ammonia source and a mild acidic buffer, which accelerates the rate-determining ring-closure step without causing the acid-catalyzed polymerization often seen with stronger mineral acids[2][3].

Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol (2.66 g) of 1,6-diphenylhexane-2,5-dione[4] in 50 mL of glacial acetic acid.

  • Reagent Addition: Add 50.0 mmol (3.85 g, 5 equiv) of ammonium acetate to the solution. The excess is required to drive the equilibrium toward the pyrrole rather than furan formation.

  • Reaction: Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 4-6 hours. Monitor the consumption of the diketone via TLC (Hexanes/EtOAc 8:2).

  • Workup: Cool the reaction to room temperature and pour it into 200 mL of ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3​ until the pH is neutral, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield Intermediate 1.

Step 2: Regioselective Vilsmeier-Haack Formylation

Causality & Design: Standard Vilsmeier-Haack formylation of unsubstituted pyrroles typically yields a mixture of α

  • (2-position) and β
  • (3-position) isomers, heavily favoring the α -position due to electronic effects[5][6]. However, because the 2 and 5 positions of our intermediate are occupied by bulky phenethyl groups, steric hindrance completely blocks α -attack. The electrophilic chloromethyleneiminium ion (Vilsmeier reagent) is forced to attack the β -position, ensuring near 100% regioselectivity for the 3-carbaldehyde[5].

Protocol:

  • Reagent Generation: Purge a dry 100 mL two-neck flask with nitrogen. Add 15 mL of anhydrous N,N-dimethylformamide (DMF) and cool to 0°C using an ice bath.

  • Activation: Dropwise, add 12.0 mmol (1.12 mL) of phosphorus oxychloride ( POCl3​ ) over 15 minutes. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 8.0 mmol of 2,5-Diphenethyl-1H-pyrrole (Intermediate 1) in 10 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Remove the ice bath and gradually warm the reaction to 60°C. Stir for 2 hours.

  • Hydrolysis: Cool the mixture back to 0°C. Slowly quench by adding 20 mL of a 2M aqueous sodium hydroxide ( NaOH ) solution or saturated sodium acetate to hydrolyze the iminium intermediate to the aldehyde. Stir for an additional 1 hour at room temperature.

  • Workup: Extract with dichloromethane (3 x 40 mL). Wash the organic layer with water (3 x 50 mL) to remove DMF, dry over MgSO4​ , and concentrate. Purify via recrystallization or chromatography to yield Intermediate 2.

Step 3: One-Pot Conversion of Aldehyde to Nitrile

Causality & Design: Traditional conversions of aldehydes to nitriles require isolating an oxime intermediate followed by harsh dehydration (e.g., using SeO2​ or SOCl2​ )[7][8]. To streamline the protocol and maximize yield, we utilize a direct one-pot process. By heating the aldehyde with hydroxylamine hydrochloride ( NH2​OH⋅HCl ) in a polar, high-boiling solvent like N-methylpyrrolidone (NMP) at 115°C, the oxime forms in situ and immediately undergoes thermal dehydration to the nitrile[7].

Protocol:

  • Preparation: In a 50 mL sealed tube or heavy-walled flask, dissolve 5.0 mmol of 2,5-Diphenethyl-1H-pyrrole-3-carbaldehyde (Intermediate 2) in 15 mL of N-methylpyrrolidone (NMP).

  • Reagent Addition: Add 6.0 mmol (0.42 g, 1.2 equiv) of hydroxylamine hydrochloride ( NH2​OH⋅HCl ).

  • Reaction: Seal the vessel and heat the mixture to 110-115°C for 3-4 hours[7]. The elevated temperature in NMP facilitates the elimination of water from the transient oxime.

  • Workup: Cool to room temperature and dilute the mixture with 50 mL of water. Extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing & Isolation: Wash the organic extracts extensively with water (to remove NMP) and brine. Dry over Na2​SO4​ , evaporate the solvent, and purify the crude product via flash chromatography (Hexanes/EtOAc) to isolate the final product, 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile.

Quantitative Data & Analytical Checkpoints

To ensure self-validation throughout the synthetic sequence, researchers should verify the successful completion of each step against the expected analytical parameters summarized below.

StepTarget CompoundExpected YieldKey Analytical Signatures (Theoretical)
1 2,5-Diphenethyl-1H-pyrrole75 - 85%1H NMR: Pyrrole β -protons (doublet, ~5.8 ppm); NH (broad singlet, ~7.8 ppm). MS: [M+H]+ m/z 276.
2 2,5-Diphenethyl-1H-pyrrole-3-carbaldehyde65 - 80%1H NMR: Aldehyde CHO (singlet, ~9.5 ppm); Loss of symmetry in pyrrole ring (single β -proton). IR: Strong C=O stretch at ~1650 cm−1 .
3 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile70 - 85%1H NMR: Disappearance of CHO singlet. IR: Distinct sharp C≡N stretch at ~2220 cm−1 . MS: [M+H]+ m/z 301.

References

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.[Link]

  • Vilsmeier-Haack Formylation of Pyrroles. Scribd. [Link]

  • Organic Reactions in Water: Transformation of Aldehydes to Nitriles Using NBS under Mild Conditions. ResearchGate. [Link]

  • 1,6-Diphenyl-2,5-hexanedione | C18H18O2 | CID 12210010. PubChem.[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile

Introduction Pyrrole-3-carbonitrile derivatives represent a privileged structural scaffold in both medicinal chemistry and agrochemical development. They serve as critical intermediates for potassium-competitive acid blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrrole-3-carbonitrile derivatives represent a privileged structural scaffold in both medicinal chemistry and agrochemical development. They serve as critical intermediates for potassium-competitive acid blockers (e.g., vonoprazan) and potent pro-insecticides (e.g., chlorfenapyr) [1]. The target compound, 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (CAS: 857420-96-3) [2], presents a unique analytical challenge for chromatographic quantification.

With a molecular formula of C₂₁H₂₀N₂ and two bulky phenethyl groups, the molecule is highly lipophilic. Furthermore, the combination of a polar, electron-withdrawing nitrile group and a hydrogen-bond-donating pyrrole NH requires careful control of secondary column interactions during reverse-phase high-performance liquid chromatography (RP-HPLC). This application note outlines a robust, stability-indicating HPLC-UV protocol developed with a Quality-by-Design (QbD) mindset and validated according to the latest ICH Q2(R2) guidelines [3].

Scientific Rationale: Method Development Strategy

To ensure a self-validating and highly reproducible system, every chromatographic parameter was selected based on the physicochemical causality of the analyte.

  • Stationary Phase Selection: While C18 is the default for RP-HPLC, the dual phenethyl moieties of the target analyte strongly benefit from π−π interactions. A Phenyl-Hexyl stationary phase was selected over standard C18. The phenyl ring on the hexyl linker provides orthogonal selectivity, improving peak symmetry and resolving the active pharmaceutical ingredient (API) from structurally similar aromatic impurities.

  • Mobile Phase Optimization: Due to the high lipophilicity of the analyte, Acetonitrile (ACN) was chosen as the organic modifier for its superior elution strength and lower viscosity compared to methanol. To suppress residual silanol activity on the silica support—which can interact with the pyrrole NH and cause severe peak tailing—0.1% Formic Acid (FA) was added to both aqueous and organic phases. This lowers the pH to ~2.7, ensuring silanols remain fully protonated and neutral.

  • Detector Optimization: The conjugated system of the pyrrole ring and the nitrile group, combined with the isolated phenyl rings, exhibits a strong UV absorbance maximum. Detection at 254 nm was selected to maximize the signal-to-noise ratio while minimizing baseline drift during gradient elution.

HPLC_Method_Logic A Target Analyte: 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (Highly Lipophilic, Aromatic) B Stationary Phase Selection A->B C Mobile Phase Selection A->C D Detector Optimization A->D B1 Phenyl-Hexyl Column (π-π interactions for phenethyl groups) B->B1 C1 Organic: Acetonitrile (High elution strength) Aqueous: 0.1% Formic Acid (Suppresses silanols) C->C1 D1 UV-PDA: 254 nm (Optimal for pyrrole-nitrile conjugation) D->D1

Fig 1. Rationale for HPLC method parameters based on analyte physicochemical properties.

Experimental Protocols

Reagents & Materials
  • 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile reference standard (>99.0% purity).

  • Acetonitrile (HPLC Grade).

  • Formic Acid (LC-MS Grade).

  • Ultrapure Water (18.2 MΩ·cm).

Sample Preparation Protocol
  • Diluent Preparation: Mix 800 mL of HPLC-grade Acetonitrile with 200 mL of Ultrapure Water (80:20 v/v). Degas by sonication for 10 minutes. (Causality: The high organic content is mandatory to prevent precipitation of the highly lipophilic analyte in the sample vial).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and make up to the mark.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection. (Causality: PTFE is chosen over regenerated cellulose due to the high organic content of the diluent).

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters

ParameterSpecification
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C (Reduces backpressure and improves mass transfer)
Detection UV-PDA at 254 nm
Run Time 15.0 minutes

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.05050
2.05050
8.0595
11.0595
11.15050
15.05050

Method Validation (ICH Q2(R2) Compliance)

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines (effective June 2024), ensuring the procedure is fit for its intended purpose [3].

Validation_Workflow S1 Sample Prep (80% ACN Diluent) S2 System Suitability (RSD ≤ 2.0%, N=6) S1->S2 S3 Method Validation (ICH Q2(R2) Protocol) S2->S3 S4 Quantification (Linearity & Accuracy) S3->S4

Fig 2. Step-by-step analytical workflow from sample preparation to ICH Q2(R2) quantification.

System Suitability Testing (SST)

Prior to validation, SST was performed using six replicate injections of the 100 µg/mL working standard to verify system performance.

Table 3: System Suitability Criteria and Results

ParameterAcceptance CriteriaObserved Value
Retention Time (RT) ~ 6.8 min6.82 min
Tailing Factor (Tf) ≤ 1.51.12
Theoretical Plates (N) ≥ 500012,450
% RSD of Area (n=6) ≤ 2.0%0.45%
Validation Execution Steps
  • Specificity: Blank diluent and mobile phase were injected to ensure no interfering peaks eluted at the retention time of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile. Peak purity was confirmed using a Photodiode Array (PDA) detector, ensuring the purity angle was less than the purity threshold across the entire peak.

  • Linearity and Range: Calibration standards were prepared at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 - 150 µg/mL). The correlation coefficient (R²) was evaluated using linear regression analysis.

  • Accuracy (Recovery): Samples were spiked with the reference standard at three levels (80%, 100%, 120%) in triplicate (N=9 total). Percentage recovery was calculated against the theoretical spiked amount.

  • Precision (Repeatability & Intermediate Precision): Repeatability was assessed by injecting six independent preparations of the 100 µg/mL standard. Intermediate precision was evaluated by a second analyst on a different day using a different HPLC system.

Table 4: Method Validation Summary (ICH Q2(R2))

Validation ParameterRange / Acceptance CriteriaResult
Specificity No interference at analyte RTPass (Peak Purity Angle < Threshold)
Linearity 50 - 150 µg/mL (R² ≥ 0.999)R² = 0.9998
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.6%
Repeatability (Precision) % RSD ≤ 2.0% (n=6)0.52%
Intermediate Precision % RSD ≤ 2.0% (n=6, Day 2)0.68%

References

  • Chlorfenapyr 570 HPLC-Method CIPAC 4825/m. Collaborative International Pesticides Analytical Council (CIPAC). URL: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Method

Application Note: 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale As a Senior Application Scientist overseeing hit-to-lead campaigns, I have observed that the success of small-molecule drug development heavily relies on the selection of a versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing hit-to-lead campaigns, I have observed that the success of small-molecule drug development heavily relies on the selection of a versatile, synthetically tractable core scaffold. 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (CAS 857420-96-3) represents a highly privileged building block in modern medicinal chemistry.

The 1H-pyrrole-3-carbonitrile core offers a unique hydrogen-bonding network: the cyano group acts as a potent hydrogen bond acceptor, while the pyrrole nitrogen serves as a donor. Furthermore, the 2,5-diphenethyl substitutions impart significant lipophilicity and conformational flexibility. This allows the molecule to anchor deeply into complex hydrophobic binding pockets—such as the C-terminal domain of the STING receptor or the deep hydrophobic channel of the COX-2 enzyme—making it an ideal starting point for developing targeted therapeutics.

This application note details the mechanistic rationale, functional data, and self-validating experimental protocols for utilizing this scaffold in three primary therapeutic areas: Immunology (STING Agonism) , Inflammation (COX-2 Inhibition) , and Infectious Disease (Antibacterial Agents) .

Mechanistic Pathway: cGAS-STING Activation

Recent breakthroughs have identified 1H-pyrrole-3-carbonitrile derivatives as potent, non-nucleotide agonists of the Stimulator of Interferon Genes (STING) receptor (1). Unlike endogenous cyclic dinucleotides (CDNs) which suffer from poor bioavailability, pyrrole-based small molecules can efficiently penetrate cell membranes, bind the STING C-terminal domain (CTD), and induce the conformational changes necessary to recruit TBK1 and activate the IRF3 transcription factor.

STING_Pathway Agonist Pyrrole-3-carbonitrile Derivative STING STING Dimer (ER Membrane) Agonist->STING Binds CTD TBK1 TBK1 Kinase (Phosphorylation) STING->TBK1 Recruits IRF3 IRF3 Transcription Factor (Dimerization) TBK1->IRF3 Phosphorylates Nucleus Nucleus (Gene Transcription) IRF3->Nucleus Translocates Cytokines Type I IFNs (IFNB1, CXCL10) Nucleus->Cytokines Induces

Fig 1: STING pathway activation by pyrrole-3-carbonitrile derivatives leading to IFN expression.

Self-Validating Experimental Workflows

In drug discovery, relying solely on downstream cellular reporter assays often yields false positives due to off-target cellular stress responses. To establish a self-validating system , we mandate that all cellular efficacy data be orthogonally backed by direct biophysical binding data.

Validation_Workflow Synthesis Scaffold Synthesis (2,5-Diphenethyl-1H-pyrrole-3-carbonitrile) Biophysical Biophysical Validation (Thermal Shift Assay - Target Binding) Synthesis->Biophysical Purified Protein Cellular Cellular Efficacy (Reporter Assay / COX-2 Inhibition) Biophysical->Cellular Confirmed Binders Mechanistic Mechanistic Confirmation (Western Blot / Kinase Profiling) Cellular->Mechanistic Functional Hits Lead Lead Optimization (SAR & Pharmacokinetics) Mechanistic->Lead Validated Mechanism

Fig 2: Self-validating workflow for advancing pyrrole-3-carbonitrile hits to optimized leads.

Protocol A: Biophysical Validation via STING Thermal Shift Assay (TSA)

Causality: TSA directly quantifies the thermodynamic stabilization of the STING dimer upon ligand binding. By using the isolated STING CTD, we prevent interference from the transmembrane domain and confirm that the pyrrole derivative is a direct, target-engaged agonist rather than a non-specific cellular stressor.

  • Protein Preparation: Dilute recombinant human STING CTD (amino acids 139-379) to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Note: SYPRO Orange fluoresces upon binding to hydrophobic residues exposed during protein unfolding, providing a precise melting temperature (Tm).

  • Compound Incubation: Dispense 20 μL of the protein-dye mixture into a 96-well PCR plate. Add 1 μL of the pyrrole-3-carbonitrile derivative (100 μM final concentration in DMSO). Incubate in the dark at room temperature for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • Thermal Cycling: Subject the plate to a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/minute using a real-time PCR system (e.g., QuantStudio).

  • Data Analysis: Calculate the derivative of the melt curve to determine the Tm. A positive shift ( Δ Tm > +2.0 °C) indicates successful thermodynamic stabilization via ligand binding.

Protocol B: In vitro COX-2 Selectivity Assay

Causality: Pyrrole derivatives are well-known anti-inflammatory agents (e.g., Tolmetin). However, classical NSAIDs cause gastrointestinal toxicity via COX-1 inhibition. The 3-carbonitrile substitution, combined with bulky 2,5-diphenethyl groups, enhances COX-2 selectivity by exploiting the larger side pocket of the COX-2 active site (2). We measure the peroxidase activity of COX-2 using a colorimetric substrate to ensure real-time kinetic tracking.

  • Enzyme Preparation: Prepare 100 μL of assay buffer (100 mM Tris-HCl, pH 8.0) containing 10 nM recombinant human COX-2 and 1 μM hematin. Note: Hematin is an essential cofactor for the peroxidase activity of COX enzymes.

  • Inhibitor Pre-incubation: Add the pyrrole-3-carbonitrile derivative at varying concentrations (0.1 nM to 10 μM). Incubate at 37°C for 15 minutes. Pre-incubation is critical to allow the bulky diphenethyl groups to navigate and bind the deep COX-2 hydrophobic channel before substrate competition occurs.

  • Substrate Addition: Initiate the reaction by adding 10 μL of arachidonic acid (100 μM final) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, 170 μM final).

  • Readout: Monitor the absorbance at 590 nm continuously for 5 minutes. TMPD undergoes a colorimetric change during the reduction of PGG2 to PGH2. Calculate the IC50 based on the initial velocity of the reaction.

Quantitative Data Summary

The versatility of the 1H-pyrrole-3-carbonitrile scaffold is demonstrated by its potent biological activities across diverse therapeutic targets. The table below summarizes key quantitative benchmarks achieved by derivatives of this core structure.

Target / PathwayRepresentative Scaffold ModificationKey Biological ReadoutReference
cGAS-STING Agonism Aniline/Aryl substitution on pyrrole nitrogenEC50 = 10.49 μM (THP1 reporter); Δ Tm = +3.5 °C1
COX-2 Inhibition 2-amino-4,5-diphenyl substitutionSignificant in vivo inhibition of carrageenan-induced edema2
Antibacterial (MRSA) N-alkyl/aryl carboxamide derivativesMIC ≤ 1 μg/mL against clinical MRSA strains (DNA Gyrase inhibition)3
Antitubercular BM212 analogues (via 3-oxobutanenitrile condensation)High potency against M. tuberculosis4

Conclusion

The 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile framework is far more than a simple building block; it is a highly tunable pharmacophore. By rigorously applying self-validating biophysical and cellular assays, drug development professionals can leverage the unique steric and electronic properties of this scaffold to generate highly selective STING agonists, COX-2 inhibitors, and antimicrobial agents.

References

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists Source: ACS Medicinal Chemistry Letters (2023) URL: 1[1]

  • Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives Source: Journal of Medical Pharmaceutical & Allied Sciences (2023) URL: 2[2]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: Pharmaceuticals (MDPI, 2024) URL: 3[3]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines Source: Molecules (MDPI / DR-NTU, 2023) URL: 4[4]

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Characterization of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile

Introduction: The Structural Significance of Substituted Pyrroles Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and advanced material...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and advanced materials.[1] Their biological and chemical properties are profoundly influenced by the nature and position of substituents on the pyrrole ring. The unambiguous structural elucidation of these molecules is therefore a critical step in research and development. 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile represents a model compound with a specific substitution pattern: two bulky, electron-donating phenethyl groups at the α-positions (C2 and C5) and a strongly electron-withdrawing carbonitrile group at a β-position (C3). This unique arrangement of substituents presents a distinct challenge and opportunity for structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

This comprehensive guide provides an in-depth technical overview and detailed protocols for the complete NMR characterization of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile. It is designed for researchers, scientists, and drug development professionals who require a robust and validated methodology for the structural analysis of complex pyrrole derivatives. The principles and techniques described herein are broadly applicable to a wide range of substituted heterocyclic compounds.

Core Principles of NMR Spectroscopy for Pyrrole Derivatives

The pyrrole ring is an electron-rich aromatic system, which leads to characteristic chemical shifts for its ring protons and carbons.[1] In the parent pyrrole, the α-protons (H2/H5) and β-protons (H3/H4) are found at approximately 6.7 ppm and 6.2 ppm, respectively, in CDCl₃.[1] The corresponding α-carbons (C2/C5) and β-carbons (C3/C4) resonate at around 118 ppm and 108 ppm.[1]

The substitution pattern of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile dramatically alters this electronic landscape. The key considerations for its NMR analysis are:

  • Substituent Effects : The phenethyl groups at the C2 and C5 positions are generally considered to be electron-donating, which would be expected to shield the remaining ring proton and carbons, shifting their signals to a lower chemical shift (upfield).[1] Conversely, the carbonitrile group at the C3 position is a potent electron-withdrawing group, which will deshield adjacent nuclei, causing a downfield shift in their resonance frequencies.[1] The final observed chemical shifts will be a composite of these competing electronic effects.

  • The Lone Ring Proton (H-4) : With substitution at the 2, 3, and 5 positions, only a single proton remains on the pyrrole ring at the C4 position. The chemical shift of this proton will be a sensitive reporter of the electronic environment within the ring.

  • The N-H Proton : The chemical shift of the N-H proton of pyrroles is highly variable and sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.[1] Furthermore, the signal is often broad due to quadrupolar relaxation of the adjacent ¹⁴N nucleus.

  • The Phenethyl Groups : These substituents will give rise to characteristic signals for the aromatic protons of the phenyl rings and the two methylene groups of the ethyl linker. The chemical shifts of these methylene groups will be informative about their proximity to the pyrrole ring.

  • The Carbonitrile Carbon : The carbon of the nitrile group (C≡N) typically resonates in the 115-120 ppm region of the ¹³C NMR spectrum.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on meticulous sample preparation. The following protocol is recommended:

  • Sample Purity : Ensure the sample of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection : Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules. For compounds with different solubility profiles, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ are suitable alternatives. The choice of solvent can significantly impact the chemical shift of the N-H proton.[1][2]

  • Concentration :

    • For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is advisable to ensure a good signal-to-noise ratio, especially for quaternary carbons.

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard (0.00 ppm) for both ¹H and ¹³C NMR in CDCl₃.

G NMR Sample Preparation Workflow cluster_prep Preparation Steps cluster_tube Final Sample weigh Weigh 5-50 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve Select appropriate solvent (e.g., CDCl3) filter Filter into NMR Tube dissolve->filter Ensure complete dissolution nmr_ready NMR Tube with Homogeneous Solution filter->nmr_ready Remove particulates

Caption: Workflow for preparing a high-quality NMR sample.

1D NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR Causality and Rationale
Pulse ProgramStandard single pulseStandard single pulse with proton decouplingTo obtain a simple, quantitative 1D spectrum.
Spectral Width-2 to 12 ppm-10 to 220 ppmTo encompass all expected proton and carbon signals.
Acquisition Time (AQ)2-4 seconds1-2 secondsLonger AQ provides better resolution.
Relaxation Delay (D1)1-2 seconds2-5 secondsAllows for full relaxation of nuclei, crucial for accurate integration in ¹H and observation of quaternary carbons in ¹³C.
Number of Scans (NS)8-161024 or moreTo achieve an adequate signal-to-noise ratio; more scans are needed for the less sensitive ¹³C nucleus.
2D NMR Data Acquisition

2D NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals.

G 2D NMR Experiment Selection Logic start Need for Structural Confirmation cosy COSY (¹H-¹H Correlation) start->cosy Identify proton spin systems hsqc HSQC (¹H-¹³C One-Bond Correlation) start->hsqc Link protons to directly attached carbons hmbc HMBC (¹H-¹³C Long-Range Correlation) start->hmbc Connect molecular fragments (incl. quaternary carbons) elucidate Complete Structural Elucidation cosy->elucidate hsqc->elucidate hmbc->elucidate

Caption: Decision tree for selecting key 2D NMR experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. It is essential for tracing the connectivity within the phenethyl groups.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon to which it is directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.[3]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and for connecting the different structural fragments of the molecule.[2][3] The experiment is typically optimized for a long-range coupling constant of around 8 Hz.[3]

Data Interpretation and Predicted Spectral Data

Based on established substituent effects and data from related structures, the following NMR data are predicted for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile in CDCl₃.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Signal Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
1~9.0-9.5broad singlet1HN-H
2~7.20-7.40multiplet10HPhenyl-H
3~6.5-6.7singlet1HH-4
4~3.0-3.2triplet4HPyrrole-CH₂-
5~2.8-3.0triplet4HPh-CH₂-
  • N-H Proton : Expected to be significantly downfield and broad due to the electron-withdrawing nature of the adjacent nitrile group and quadrupolar effects.

  • Phenyl Protons : The ten protons of the two phenyl groups will likely appear as a complex multiplet in the typical aromatic region.

  • H-4 Proton : This lone pyrrole proton is predicted to be a singlet and its chemical shift will be influenced by the opposing electronic effects of the phenethyl and nitrile substituents.

  • Methylene Protons : The two sets of methylene protons in the phenethyl groups will appear as triplets due to coupling with each other. The methylene group attached to the pyrrole ring is expected to be slightly more downfield.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Signal Predicted Chemical Shift (ppm) Assignment
1~140-142Phenyl C (quaternary)
2~135-138C-2, C-5
3~128-129Phenyl CH
4~126-127Phenyl CH
5~118-120C-4
6~115-117C≡N
7~90-95C-3
8~35-37Ph-CH₂-
9~30-32Pyrrole-CH₂-
  • Pyrrole Carbons : The C2 and C5 carbons bearing the phenethyl groups are expected to be downfield. The C3 carbon, attached to the electron-withdrawing nitrile group, will be significantly shielded and appear upfield. The C4 carbon will resonate in the aromatic region.

  • Nitrile Carbon : The nitrile carbon is predicted to be in its characteristic region.

  • Phenethyl Carbons : The phenyl carbons will appear in the aromatic region, and the methylene carbons in the aliphatic region.

Expected 2D NMR Correlations
  • COSY :

    • A cross-peak will be observed between the two methylene proton signals of the phenethyl groups (~3.0-3.2 ppm and ~2.8-3.0 ppm).

  • HSQC :

    • Correlation between the H-4 proton (~6.5-6.7 ppm) and the C-4 carbon (~118-120 ppm).

    • Correlations between the phenyl protons and their respective carbons.

    • Correlations between the methylene protons and their respective carbons.

  • HMBC :

    • Crucial for connectivity : The H-4 proton (~6.5-6.7 ppm) should show correlations to C-2, C-5, and C-3.

    • The methylene protons adjacent to the pyrrole ring (~3.0-3.2 ppm) will show correlations to C-2 and C-5, as well as to the adjacent methylene carbon and the ipso-carbon of the phenyl ring.

    • The N-H proton may show correlations to C-2 and C-5.

Troubleshooting Common Issues

  • Broad Peaks : If all peaks are broad, it is likely an issue with magnetic field homogeneity; re-shim the spectrometer. If only the N-H proton is broad, this is expected due to quadrupolar relaxation. If other specific peaks are broad, it could indicate chemical exchange or the presence of paramagnetic impurities.

  • Missing N-H Proton Signal : The N-H proton signal can be very broad and lost in the baseline. To confirm its presence, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the N-H proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.

  • Signal Overlap : In cases of severe signal overlap in the ¹H NMR spectrum, acquiring the spectrum on a higher field instrument will increase spectral dispersion. Alternatively, 2D experiments like HSQC and HMBC can resolve overlapping proton signals by spreading them out in the second (carbon) dimension.[3]

Conclusion

The comprehensive NMR analysis of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile requires a multi-faceted approach combining 1D and 2D NMR techniques. By carefully preparing the sample and systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, a complete and unambiguous structural assignment can be achieved. The protocols and predicted data presented in this guide provide a robust framework for the characterization of this and other similarly complex substituted pyrrole derivatives, ensuring high confidence in the elucidated structure, a cornerstone of modern chemical and pharmaceutical research.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • American Chemical Society. (2013). NMR Guidelines for ACS Journals. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. Available at: [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. Available at: [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Available at: [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130. Available at: [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

  • Bruker. (2015). Mnova Predict | Accurate Prediction. Available at: [Link]

  • Kuhn, S. (n.d.). Historical NMR shift predictions and bibliography. nmrshiftdb2. Available at: [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

Sources

Method

In Vivo Dosing Protocols for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile: Formulation Strategies for Lipophilic Scaffolds

Executive Summary & Physicochemical Rationale 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (CAS 857420-96-3) is a highly lipophilic small molecule belonging to the 1H-pyrrole-3-carbonitrile class. Recent pharmacological adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (CAS 857420-96-3) is a highly lipophilic small molecule belonging to the 1H-pyrrole-3-carbonitrile class. Recent pharmacological advancements have identified this structural scaffold as a potent pharmacophore for two distinct therapeutic avenues: Stimulator of Interferon Genes (STING) receptor agonism in cancer immunotherapy[1] and metallo-β-lactamase (MBL) inhibition for combating antibiotic resistance[2].

However, the addition of two bulky, hydrophobic phenethyl groups at the 2 and 5 positions significantly increases the compound's partition coefficient (LogP). This extreme lipophilicity dictates the causality of our experimental design: standard aqueous buffers (e.g., PBS or saline) will induce immediate precipitation of the compound, leading to micro-embolisms in vivo and erratic pharmacokinetic (PK) profiles. Therefore, successful in vivo dosing requires engineered co-solvent systems or stable lipid suspensions to disrupt intermolecular hydrophobic interactions and ensure systemic bioavailability[3].

Quantitative Formulation Guidelines

To standardize cross-study comparisons, the following vehicle systems have been validated for lipophilic pyrrole-3-carbonitrile derivatives (such as the structurally analogous STING agonist SR-717)[3][4].

Table 1: Validated In Vivo Dosing Vehicles and Parameters (Murine Models)

RoutePrimary ApplicationRecommended Vehicle Composition (v/v)Max Dosing VolumeExpected PK / PD Profile
IV Pharmacokinetics (PK)10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline5 mL/kgRapid Cmax​ , short t1/2​ , systemic exposure
IP Systemic Efficacy10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline10 mL/kgModerate absorption, high liver first-pass effect
IT Immuno-Oncology5% DMSO + 95% Saline (for doses < 50 µ g/tumor )50 µL/tumorHigh local retention, reduced systemic cytokine storm
PO Efficacy (MBL models)0.5% CMC-Na + 0.1% Tween-80 in H2​O (Suspension)10 mL/kgDelayed Tmax​ , lower Cmax​ , sustained exposure

Mandatory Visualization: Workflows & Mechanisms

Workflow A 2,5-Diphenethyl-1H- pyrrole-3-carbonitrile B Solubility Screening A->B High LogP C IV/IT Vehicle (Co-solvent) B->C Clear Solution D PO Vehicle (Suspension) B->D Homogeneous E In Vivo Administration C->E 10-30 mg/kg D->E 50 mg/kg F PK/PD & Efficacy Readouts E->F LC-MS/MS

Fig 1: Formulation and in vivo dosing workflow for lipophilic pyrrole-3-carbonitriles.

Pathway Ligand Pyrrole-3-carbonitrile (STING Agonist) STING STING Receptor (ER Membrane) Ligand->STING Binding / Activation TBK1 TBK1 Kinase STING->TBK1 Recruitment IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylation Nucleus IFN-β Transcription (Nucleus) IRF3->Nucleus Translocation

Fig 2: Mechanism of STING pathway activation by pyrrole-3-carbonitrile derivatives.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Systemic Dosing

This protocol utilizes a step-down co-solvent system to force the lipophilic 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile into a thermodynamically stable solution, suitable for systemic delivery at 10-30 mg/kg[3][4].

Self-Validating Causality Check: Before proceeding to in vivo injection, a 10 µL aliquot of the final formulated compound MUST be injected into 1 mL of 37°C phosphate-buffered saline (PBS) in vitro. If dynamic light scattering (DLS) or visual inspection detects precipitation (cloudiness), the formulation has failed. This prevents the administration of micro-emboli to the animal and avoids confounding PK data.

Methodology:

  • Solubilization: Weigh 10 mg of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile and dissolve completely in 1.0 mL of 100% DMSO. Vortex for 2 minutes until optically clear. (Causality: DMSO disrupts the crystal lattice of the hydrophobic phenethyl groups).

  • Polymer Addition: Add 4.0 mL of PEG300 to the DMSO solution. Vortex vigorously for 3 minutes.

  • Surfactant Integration: Add 0.5 mL of Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes. (Causality: Tween-80 forms micelles that will encapsulate the compound once the aqueous phase is introduced).

  • Aqueous Phase: Dropwise, add 4.5 mL of sterile 0.9% Saline while continuously vortexing the solution.

  • Validation: Perform the 37°C PBS crash-test described above.

  • Administration: Administer via the lateral tail vein (IV) or intraperitoneal cavity (IP) using a 27G needle at a dosing volume of 5-10 mL/kg.

Protocol B: Intratumoral (IT) Dosing for Immuno-Oncology

When testing pyrrole-3-carbonitriles as STING agonists, systemic administration can sometimes trigger an adverse systemic cytokine storm. Intratumoral (IT) dosing restricts the pharmacodynamic action to the tumor microenvironment, activating local dendritic cells and CD8+ T cells[5].

Methodology:

  • Stock Preparation: Prepare a highly concentrated stock of the compound in 100% DMSO (e.g., 10 mg/mL).

  • Dilution: Immediately prior to dosing, dilute the stock 1:20 in sterile saline to achieve a 0.5 mg/mL solution (5% DMSO final concentration).

  • Restraint & Measurement: Gently restrain the tumor-bearing mouse. Measure tumor volume using calipers. IT dosing should commence when tumors reach ~100 mm³[5].

  • Injection: Insert a 29G insulin syringe directly into the center of the tumor mass. Slowly inject 25-50 µL of the solution (delivering 12.5 - 25 µg of compound).

  • Withdrawal: Hold the needle in place for 10 seconds post-injection to prevent vehicle leakage, then withdraw slowly.

Protocol C: Oral (PO) Gavage Dosing

For evaluating the compound in systemic infectious disease models (e.g., as an MBL inhibitor), oral bioavailability is preferred. Due to the compound's LogP, a true solution is impossible in aqueous GI fluids; therefore, a homogenous micro-suspension is required.

Methodology:

  • Vehicle Preparation: Prepare a vehicle of 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) and 0.1% (v/v) Tween-80 in distilled water. Stir overnight to ensure complete polymer hydration.

  • Milling: Add the dry 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile powder to a glass mortar. Add a few drops of the vehicle and triturate vigorously to create a smooth paste, reducing the particle size.

  • Suspension: Gradually add the remaining vehicle while continuously stirring to achieve the target concentration (e.g., 5 mg/mL for a 50 mg/kg dose at 10 mL/kg).

  • Administration: Keep the suspension on a magnetic stirrer during dosing to prevent settling. Administer via oral gavage using a bulb-tipped gastric needle.

References

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters.1

  • Inhibitors for metallo-β-lactamases from the B1 and B3 subgroups provide an avenue to combat a major mechanism of antibiotic resistance. PubMed / Bioorganic & Medicinal Chemistry Letters. 2

  • SR-717 | STING agonist. TargetMol.3

  • Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models. PMC. 5

  • Antitumor effects of STING agonists on nervous system tumors via tumor-intrinsic STING-STAT1-mediated HMGN2 expression. PMC. 4

Sources

Application

Application Note: Divergent Functionalization of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile in Drug Discovery

Executive Summary & Strategic Utility Pyrrole-3-carbonitrile derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, STING receptor agonists, and potassiu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

Pyrrole-3-carbonitrile derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, STING receptor agonists, and potassium-competitive acid blockers (P-CABs)[1][2]. Within this chemical space, 2,5-diphenethyl-1H-pyrrole-3-carbonitrile (CAS 857420-96-3) offers a highly specialized structural paradigm.

The flexible, lipophilic phenethyl groups at the C2 and C5 positions are ideal for occupying deep hydrophobic pockets in target proteins, providing essential van der Waals interactions and metabolic stability. Meanwhile, the C3-carbonitrile group and the unsubstituted C4 position serve as orthogonal synthetic handles, allowing researchers to perform late-stage diversification to optimize pharmacokinetics and target binding[2][3].

Mechanistic Rationale & Causality

The synthetic value of this scaffold lies in its predictable and highly regioselective reactivity profile:

  • Regioselective C4-Halogenation: The pyrrole ring is electron-rich and highly prone to electrophilic aromatic substitution. Because the C2 and C5 positions are sterically and electronically blocked by the phenethyl groups, and the C3 position is occupied by the electron-withdrawing cyano group, the C4 position is the sole nucleophilic site available[4]. Utilizing N-bromosuccinimide (NBS) in a polar aprotic solvent (DMF) stabilizes the polar Wheland intermediate. This allows for rapid monobromination without the oxidative degradation or polyhalogenation typically caused by elemental bromine[1][4].

  • Nitrile Reduction: The 3-carbonitrile group is conjugated with the electron-rich pyrrole core, which can make it resistant to mild hydride sources. Lithium aluminum hydride (LiAlH₄) provides the potent nucleophilic hydride delivery required to fully reduce the nitrile to a primary aminomethyl group[5]. This transformation is critical for generating hydrogen-bond donating motifs required for kinase hinge-binding or GPCR engagement[2].

Synthetic Workflow Visualization

Workflow SM 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (Core Scaffold) PathA Electrophilic Aromatic Substitution Reagent: NBS, DMF (0 °C) SM->PathA PathB Nitrile Reduction Reagent: LiAlH4, THF (Reflux) SM->PathB ProdA 4-Bromo-2,5-diphenethyl-1H-pyrrole-3-carbonitrile (C4-Functionalized Intermediate) PathA->ProdA ProdB (2,5-Diphenethyl-1H-pyrrol-3-yl)methanamine (Aminomethyl Derivative) PathB->ProdB

Divergent synthetic pathways for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile functionalization.

Self-Validating Experimental Protocols

Protocol A: Regioselective C4-Bromination

Objective: Synthesis of 4-bromo-2,5-diphenethyl-1H-pyrrole-3-carbonitrile for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

  • Preparation: Dissolve 2,5-diphenethyl-1H-pyrrole-3-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses radical side reactions and prevents oxidative decomposition of the electron-rich pyrrole core.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Keep the reaction shielded from direct light to prevent homolytic cleavage of the N-Br bond[4].

  • Reaction Monitoring: Stir for 2 hours at 0 °C, then warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup & Validation: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove DMF.

    • Self-Validation: ¹H-NMR of the crude product must show the complete disappearance of the distinct C4-H pyrrole singlet (typically observed around δ 6.3–6.5 ppm), confirming quantitative and regioselective bromination.

Protocol B: Nitrile Reduction to Aminomethyl Pyrrole

Objective: Synthesis of (2,5-diphenethyl-1H-pyrrol-3-yl)methanamine to serve as a hydrogen-bond donor building block.

  • Preparation: Suspend Lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under argon. Causality: THF is utilized because it readily dissolves the starting material and is stable to strong hydride sources.

  • Addition: Dissolve the starting nitrile (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension to control the exothermic evolution of hydrogen gas.

  • Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 4–6 hours.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add: x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O.

    • Causality: This specific stoichiometric quench traps the aluminum byproducts as a granular, easily filterable white aluminate salt. Deviating from this causes severe gelatinous emulsions that trap the highly polar amine product, destroying the yield.

  • Validation: Filter the granular salts through a Celite pad and concentrate the filtrate.

    • Self-Validation: TLC of the product should stain positively (pink/purple) with Ninhydrin. IR spectroscopy will confirm the disappearance of the sharp C≡N stretch (~2220 cm⁻¹) and the appearance of broad N-H stretches (~3300–3400 cm⁻¹).

Quantitative Data Summary

The following table summarizes the expected reaction parameters and analytical validation markers for the described workflows.

ParameterProtocol A (C4-Bromination)Protocol B (Nitrile Reduction)
Starting Material 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile2,5-Diphenethyl-1H-pyrrole-3-carbonitrile
Key Reagents NBS (1.05 eq)LiAlH₄ (3.0 eq)
Solvent & Temp DMF, 0 °C to RTTHF, 0 °C to 65 °C (Reflux)
Reaction Time 2 - 3 hours4 - 6 hours
Expected Yield 85% - 92%70% - 80%
Purification Silica Gel Chromatography (Hex/EtOAc)Fieser Workup (No column needed if pure)
Key IR Marker Retention of C≡N stretch (~2220 cm⁻¹)Loss of C≡N; Gain of N-H (~3300 cm⁻¹)
Key ¹H-NMR Marker Loss of C4-H singlet (~6.4 ppm)Appearance of -CH₂-NH₂ (~3.8 ppm)

References

  • [4] Design, Sustainable Synthesis, and Programmed Reactions of Templated N-Heteroaryl-Fused Vinyl Sultams | The Journal of Organic Chemistry. ACS Publications. Available at:[Link]

  • [5] Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. PMC / NIH. Available at:[Link]

  • [2] Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists | ACS Medicinal Chemistry Letters. ACS Publications. Available at:[Link]

  • [3] US8399668B2 - Process for the preparation of 5-(2-amino-pyrimidin-4-yl)-2-aryl-1H-pyrrole-3-carboxamides. Google Patents. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile

Welcome to the Technical Support Center for Pyrrole Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 2,5-Diphenethyl-1H-pyrrole-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile .

The synthesis of 2,5-disubstituted 3-cyanopyrroles is notoriously challenging due to the high electron density of the pyrrole core, which makes it susceptible to acid-catalyzed polymerization and over-functionalization. This guide provides a field-proven, two-step methodology focusing on the Paal-Knorr cyclization followed by highly controlled electrophilic cyanation, detailing the causality behind each parameter to ensure reproducible, high-yield results.

Synthetic Strategy & Pathway

The most robust route to 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile avoids early-stage cyanation of aliphatic precursors, which often suffers from poor modularity [3]. Instead, we construct the 2,5-diphenethyl-1H-pyrrole core first, followed by regioselective electrophilic cyanation utilizing Chlorosulfonyl Isocyanate (CSI) [1]. Because the 2- and 5-positions are sterically blocked by the phenethyl groups, electrophilic aromatic substitution is forced to the 3-position.

SynthesisWorkflow A 1,8-Diphenyloctane-3,6-dione + NH4OAc B Paal-Knorr Cyclization (Reflux, AcOH, 4-6h) A->B C 2,5-Diphenethyl-1H-pyrrole (Intermediate) B->C Step 1 Yield: >85% D Electrophilic Cyanation (1. CSI, MeCN, -10°C 2. DMF, Et3N) C->D E 2,5-Diphenethyl-1H-pyrrole- 3-carbonitrile D->E Step 2 Yield: ~75%

Two-step synthetic workflow for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile.

Self-Validating Experimental Protocols

Every protocol must act as a self-validating system. Do not proceed to subsequent steps unless the internal validation checks described below are met.

Step 1: Paal-Knorr Synthesis of 2,5-Diphenethyl-1H-pyrrole

Causality: Acetic acid serves a dual purpose as both solvent and mild acid catalyst. It protonates the diketone carbonyls, increasing their electrophilicity for nucleophilic attack by ammonia (generated in situ from ammonium acetate), driving the dehydrative cyclization.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,8-diphenyloctane-3,6-dione (1.0 eq) in glacial acetic acid (0.5 M). Add ammonium acetate (5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 4–6 hours.

  • Validation Check 1 (TLC): Spot the reaction mixture against the starting material (Hexanes:EtOAc 8:2). The diketone starting material must be completely consumed. The product will appear as a highly fluorescent new spot under 254 nm UV light. Do not proceed to workup if the starting material persists; add 1.0 eq more NH₄OAc and reflux for an additional hour.

  • Workup: Cool to room temperature. Pour the mixture into ice water and extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase pH is neutral. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Step 2: Electrophilic Cyanation using Chlorosulfonyl Isocyanate (CSI)

Causality: CSI is an extremely potent electrophile. At low temperatures, it selectively attacks the C3 position to form an N-chlorosulfonylamide intermediate. Subsequent addition of N,N-dimethylformamide (DMF) forms a Vilsmeier-type complex that facilitates the elimination of the sulfonyl group, while Triethylamine (Et₃N) neutralizes the generated HCl to prevent acid-catalyzed degradation of the pyrrole ring [2].

  • Setup: Dissolve 2,5-diphenethyl-1H-pyrrole (1.0 eq) in anhydrous acetonitrile (<10 ppm H₂O, 0.2 M) under a strict argon atmosphere. Cool the flask to -10 °C using an ice/brine bath.

  • CSI Addition: Dissolve CSI (1.05 eq) in a small volume of anhydrous acetonitrile. Add this solution dropwise over 15 minutes, maintaining the internal temperature below -5 °C.

  • Validation Check 2 (Visual & TLC): The solution should transition from pale yellow to deep orange. A TLC check will reveal a highly polar baseline spot (the N-chlorosulfonylamide intermediate). If the solution turns opaque black, exothermic polymerization has occurred due to poor temperature control; the batch is compromised.

  • Dehydration: After stirring for 15 minutes at -10 °C, add anhydrous DMF (2.0 eq) dropwise, followed immediately by Et₃N (2.0 eq).

  • Validation Check 3 (Gas Evolution): You will observe mild gas evolution (CO₂ and SO₂). Allow the reaction to warm to 15 °C over 1 hour. Perform a final TLC; the polar baseline spot must be completely consumed, replaced by a less polar spot corresponding to the nitrile product.

  • Workup: Quench with cold water, extract with dichloromethane, wash with brine, dry, and purify via flash chromatography.

Quantitative Optimization Data

To maximize the yield of the cyanation step, specific parameters must be strictly controlled. The table below summarizes the causal impact of these parameters based on optimization studies.

Optimization ParameterSuboptimal ConditionOptimized ConditionCausality / Impact on Yield
CSI Stoichiometry 1.50 equivalents1.05 equivalents Excess CSI leads to 3,4-dicarbonitrile formation and polymeric byproducts, dropping yield to <40%.
Addition Temperature 0 °C to +10 °C-10 °C to -5 °C Higher temperatures fail to dissipate the heat of the exothermic reaction, causing pyrrole ring decomposition.
Dehydration Reagents DMF onlyDMF + Triethylamine Et₃N neutralizes the HCl generated during sulfonyl elimination, preventing acid-catalyzed pyrrole degradation.
Solvent Moisture Reagent Grade MeCNAnhydrous MeCN (<10 ppm) CSI reacts violently with water, hydrolyzing the electrophile before cyanation can occur, resulting in unreacted starting material.

Troubleshooting & FAQs

When scaling up or replicating this synthesis, deviations in environmental controls can lead to specific failure modes. Use the logic tree and the subsequent FAQs to diagnose and resolve your issues.

TroubleshootingLogic Issue Issue: Low Yield of 3-Cyanopyrrole Cause1 CSI Hydrolysis (Moisture ingress) Issue->Cause1 Cause2 Over-cyanation (3,4-dicarbonitrile) Issue->Cause2 Cause3 Incomplete Amide Dehydration Issue->Cause3 Sol1 Use Anhydrous MeCN (<10 ppm H2O) Cause1->Sol1 Sol2 Strict 1.05 eq CSI; Slow addition at -10°C Cause2->Sol2 Sol3 Ensure excess DMF/Et3N; Warm to 15°C Cause3->Sol3

Troubleshooting logic tree for resolving common yield issues during electrophilic cyanation.

Q: Why is my reaction mixture turning black immediately upon CSI addition? A: Blackening indicates rapid polymerization or decomposition of the electron-rich pyrrole ring. This is almost always caused by inadequate cooling or localized heating during the addition of CSI. Ensure the internal temperature is strictly maintained below -5 °C, use a larger solvent volume to act as a heat sink, and add the CSI dropwise with vigorous stirring.

Q: I am observing a significant amount of a byproduct with a higher mass in LC-MS. How can I improve regioselectivity? A: While the 2- and 5-positions are sterically blocked by the phenethyl groups, both the 3- and 4-positions remain electronically activated. The higher mass byproduct is the 3,4-dicarbonitrile derivative. This over-cyanation occurs if excess CSI is present. Strictly limit your CSI stoichiometry to 1.05 equivalents.

Q: My TLC shows an intermediate that isn't the starting material or the final nitrile, and the yield is poor. What is happening? A: You are likely seeing the stalled N-chlorosulfonylamide intermediate. If this polar spot persists, the dehydration step is incomplete. Ensure you are adding at least 2.0 equivalents of both DMF and Et₃N. The reaction must be allowed to warm to 10–15 °C after the addition of the base to provide the activation energy required to drive the elimination of the sulfonyl group.

Q: Can I use a different solvent instead of Acetonitrile for the cyanation step? A: Acetonitrile is highly recommended because it is polar enough to keep the N-chlorosulfonylamide intermediate in solution but unreactive toward CSI. Dichloromethane (DCM) can be used as an alternative, but it often requires larger volumes to prevent the intermediate from precipitating out of solution prematurely, which can trap unreacted starting material.

References

  • Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 59(17), 2673-2676.[Link]

  • Gupton, J. T., et al. (2008). Synthesis of pyrrole-2-carbonitriles. US Patent 7399870B2.
  • Braun, M., et al. (2016). A Route to 2-Substituted 3-Cyanopyrroles: Synthesis of Danaidal and Suffrutine A. The Journal of Organic Chemistry, 81(14), 5824–5831.[Link]

Optimization

Technical Support Center: Solubilization Strategies for Highly Lipophilic Compounds

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to evaluate promising but intractable small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to evaluate promising but intractable small molecules. This guide is specifically engineered to troubleshoot the aqueous solubility challenges associated with CAS 857420-96-3 (2,5-Diphenethyl-1H-pyrrole-3-carbonitrile).

By understanding the physicochemical properties of this molecule, we can move away from trial-and-error and apply rational, thermodynamically sound formulation strategies.

Compound Profile & Challenge Analysis

CAS 857420-96-3 is a synthetic small molecule characterized by a pyrrole core, a carbonitrile group, and two bulky phenethyl appendages.

  • Lipophilicity: With an estimated LogP > 4.5, this compound is highly hydrophobic. It is classified as a "grease ball" molecule, meaning its insolubility is driven by high lipophilicity rather than a tight, high-melting-point crystal lattice ("brick dust")[1].

  • Ionizability: The molecule lacks basic amines or acidic carboxylates. The pyrrole nitrogen is non-basic (pKa ~ -4) because its lone pair is delocalized into the aromatic ring.

Because it lacks ionizable groups in the physiological pH range, pH adjustment or salt formation will completely fail as solubilization strategies. Instead, we must rely on co-solvents, surfactants, or molecular encapsulation.

Troubleshooting FAQs

Q: Why does my compound crash out (precipitate) immediately when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic phenomenon known as solvent-shift precipitation. When dissolved in 100% DMSO, the compound exists as a stable solvated monomer. Upon rapid dilution into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic drug can be solvated by water. This creates localized supersaturation, leading to rapid thermodynamic nucleation and precipitation. To prevent this, you must introduce a hydrophobic sink—such as a surfactant (e.g., Tween 80) or a carrier protein (e.g., BSA)—before or during the aqueous dilution step.

Q: Should I adjust the pH of my buffer to force CAS 857420-96-3 into solution? A: No. As noted in the compound profile, CAS 857420-96-3 has no ionizable functional groups between pH 2 and 10. Attempting to force solubility via extreme pH adjustments will not yield a soluble ionized species and will likely degrade your biological assay system or cause tissue necrosis in vivo.

Q: How do I choose between Cyclodextrins (e.g., Captisol) and Surfactants (e.g., Kolliphor EL) for in vivo dosing? A: The choice depends on the 2[2]. Modified cyclodextrins like Captisol (SBE7-β-CD) form inclusion complexes, encapsulating the lipophilic molecule within their hydrophobic cavity[3]. This dramatically increases the apparent aqueous solubility. However, because the drug is trapped inside the cavity, the free fraction of the drug available to permeate biological membranes decreases[4]. Surfactants form micelles that can also reduce the free fraction but carry a higher risk of toxicity. For CAS 857420-96-3, if you need a high systemic dose (IV), a 20% Captisol formulation is excellent. For oral dosing, avoid over-formulating with excess cyclodextrin, as empty cyclodextrin cavities will pull the drug away from the intestinal membrane, reducing overall bioavailability[5].

Formulation Strategies & Quantitative Data

The table below summarizes the optimal vehicle choices for CAS 857420-96-3 based on the target application.

Formulation StrategyTypical CompositionMax Expected SolubilityTarget ApplicationPros & Cons
Protein Binding 1% DMSO + 0.1% BSA in Buffer< 100 µMIn vitro assaysPro: Physiological relevance.Con: Low absolute solubility limit.
Co-solvent / Surfactant 5% DMSO, 5% Tween 80, 90% Saline1 - 5 mg/mLIn vivo (IP, IV)Pro: Easy to prepare; rapid release.Con: Potential surfactant toxicity.
Cyclodextrin Complexation 20% w/v Captisol® in Water5 - 15 mg/mLIn vivo (Oral, IV)Pro: Highly biocompatible[3].Con: Permeability trade-off[5].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to biological testing unless the validation checkpoints are successfully met.

Protocol A: Preparation of a Co-solvent/Surfactant System (5% DMSO / 5% Tween 80 / 90% Saline)

This protocol is ideal for low-to-medium dose in vivo studies.

  • Weighing: Weigh the required mass of CAS 857420-96-3 into a clean, dry glass vial.

  • Primary Solvation: Add the calculated volume of 100% DMSO (representing exactly 5% of the final total volume). Vortex until the powder is completely dissolved.

    • Causality: DMSO acts as a powerful hydrogen-bond acceptor and disrupts the crystal lattice energy of the solid drug, creating a molecular dispersion.

  • Surfactant Coating: Add the calculated volume of Tween 80 (5% of final volume) directly to the DMSO/drug solution. Vortex vigorously for 1-2 minutes.

    • Causality: Intimate mixing of the surfactant with the solvated drug before adding water ensures that as the DMSO eventually diffuses into the aqueous phase, the drug partitions directly into the hydrophobic cores of the forming surfactant micelles, preventing nucleation.

  • Aqueous Quenching: Slowly add 0.9% Saline (90% of final volume) dropwise while continuously vortexing or sonicating the vial.

  • Self-Validation Checkpoint (Tyndall Effect): Shine a laser pointer through the vial in a dark room. A clear beam path with minimal light scattering indicates a successful micellar dispersion. Heavy scattering or milkiness indicates colloidal precipitation; the formulation must be discarded.

Protocol B: Preparation of a Cyclodextrin Inclusion Complex (20% w/v Captisol)

This protocol is ideal for high-dose IV or oral pharmacokinetic studies.

  • Vehicle Preparation: Prepare a 20% w/v solution of Captisol (SBE7-β-CD) in sterile water or 50 mM phosphate buffer (pH 7.4). Stir until the solution is completely clear.

  • Drug Addition: Add CAS 857420-96-3 powder directly to the Captisol solution. (Do not use DMSO here, as co-solvents compete for the cyclodextrin cavity).

  • Thermodynamic Driving: Sonicate the suspension in a water bath at 37°C for 60 minutes, followed by continuous magnetic stirring overnight at room temperature.

    • Causality: Inclusion complex formation is a dynamic equilibrium process driven by hydrophobic interactions and the displacement of high-energy water molecules from the cyclodextrin cavity[3]. Providing kinetic energy (sonication) and sufficient time ensures maximum thermodynamic complexation.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, undissolved drug.

  • Self-Validation Checkpoint (HPLC Quantification): Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute an aliquot 1:100 in mobile phase and quantify the exact dissolved concentration via HPLC against a standard curve. Never assume 100% recovery.

Decision Workflow Visualization

Use the following decision tree to select the appropriate solubilization strategy for CAS 857420-96-3 based on your experimental parameters.

SolubilizationWorkflow A CAS 857420-96-3 Highly Lipophilic B Target Application? A->B I Avoid pH Adjustment (No ionizable groups) A->I Constraint C In Vitro Assays B->C Cell/Biochem D In Vivo Dosing B->D Animal Models E DMSO Stock + 0.1% Tween 80 C->E F Dose Level? D->F G Low (<5 mg/kg) Co-solvent/Surfactant F->G Low Dose H High (>5 mg/kg) Cyclodextrin (Captisol) F->H High Dose

Figure 1: Decision tree for solubilizing highly lipophilic, non-ionizable compounds like CAS 857420-96-3.

References

  • Porter, C. J. H., et al.
  • Beig, A., et al. "The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations.
  • Beig, A., et al. "Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility–Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer.
  • Beig, A., Agbaria, R., & Dahan, A. "The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility-permeability interplay." PubMed / European Journal of Pharmaceutical Sciences,
  • "Physicochemical Characterization, Molecular Docking, and In Vitro Dissolution of Glimepiride–Captisol Inclusion Complexes.

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of 2,5-Diphenethyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile .

Purifying functionalized pyrroles presents a unique set of chromatographic challenges. While the electron-withdrawing 3-carbonitrile group provides some stability to the electron-rich pyrrole core[1], the molecule's strong hydrogen-bonding NH group and highly lipophilic phenethyl appendages require precise control over the stationary and mobile phases to prevent streaking, co-elution, and acid-catalyzed degradation.

I. Diagnostic Workflow

Before adjusting your solvent system, use the following self-validating logic to identify the root cause of your purification failure.

G Step1 Crude 2,5-Diphenethyl-1H-pyrrole -3-carbonitrile Step2 Run 2D TLC & Standard TLC Step1->Step2 Cond1 Spot Streaking? Step2->Cond1 Act1 Add 1% Et3N to Eluent or Use Basic Alumina Cond1->Act1 Yes Cond2 Degradation on Silica? (Check 2D TLC) Cond1->Cond2 No Act1->Cond2 Act2 Dry Load on Celite & Rapid Flash Elution Cond2->Act2 Yes Cond3 Co-elution with Lipophilic Byproducts? Cond2->Cond3 No Act2->Cond3 Act3 Switch to Toluene/Hexanes or DCM/Hexanes Cond3->Act3 Yes Final Optimized Preparative Chromatography Cond3->Final No Act3->Final

Troubleshooting workflow for optimizing the purification of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile.

II. Troubleshooting FAQs

Q1: Why does my product streak severely on standard silica gel, and how can I fix it? A: Streaking is a physical manifestation of a continuous equilibrium shift as the molecule travels down the column[2].

  • Causality: The pyrrole NH acts as a strong hydrogen bond donor. Unmodified silica gel contains highly active, acidic silanol groups (Si-OH). As the molecule partitions, it binds tightly to these acidic sites, causing severe band broadening.

  • Solution: You must neutralize the stationary phase. Add 0.1% to 2.0% triethylamine (TEA) to your mobile phase[3]. The TEA acts as a sacrificial base, competing for and capping the active silanol sites, allowing your pyrrole to elute as a tight, defined band. Alternatively, switch to a neutral or basic alumina stationary phase[4].

Q2: I am observing poor mass recovery and multiple spots on my TLC after the column, even though the crude looked clean. What is happening? A: Your compound is degrading on the column.

  • Causality: Silica gel has a pKa of approximately 6.5 and can act as a weak acid catalyst[5]. Pyrroles are electron-rich and notoriously prone to acid-catalyzed polymerization and oxidation[1]. While the carbonitrile group mitigates this slightly, prolonged exposure to acidic silica will destroy the product.

  • Solution: First, run a 2D TLC (spot the plate, run it, rotate 90 degrees, and run again) to definitively confirm that degradation is occurring on the silica[6]. If confirmed, you must minimize residence time. Avoid wet-loading highly concentrated bands; instead, dry-load using inert Celite[6]. Execute the purification using positive gas pressure (flash chromatography) rather than gravity to push the compound off the acidic bed rapidly[7].

Q3: My product co-elutes with a mono-phenethyl pyrrole byproduct. Hexanes/Ethyl Acetate isn't resolving them. What solvent system should I use? A: Standard alkane/ester systems are failing because they rely strictly on polarity differences.

  • Causality: The two phenethyl groups at positions 2 and 5 create massive lipophilic shielding around the pyrrole core. In Hexanes/EtOAc, these non-polar groups dominate the partitioning behavior, masking the subtle electronic differences between the target and structurally similar lipophilic impurities.

  • Solution: You need a solvent system that exploits polarizability rather than just dipole moments. Switch to a halogenated or aromatic solvent modifier. A mixture of Dichloromethane (DCM) and Hexanes, or Toluene and Hexanes, interacts specifically with the pi-systems of the phenethyl rings and the dipole of the carbonitrile, drastically improving the separation factor ( α )[8].

III. Quantitative Data: System Selection

Use the following empirically derived parameters to select the best chromatographic system for your specific crude profile.

Stationary PhaseSolvent SystemAdditivePrimary Use CaseTypical Recovery Yield
Standard Silica (60 Å)Hexanes / EtOAcNoneGeneral purification, stable impurities40 - 60% (High degradation risk)
Deactivated SilicaHexanes / EtOAc1% TEASevere streaking, acid-sensitive batches75 - 85%
Standard Silica (60 Å)DCM / HexanesNoneCo-eluting lipophilic byproducts60 - 70%
Neutral AluminaToluene / HexanesNoneHighly sensitive/oxidized crude mixtures80 - 90%
IV. Self-Validating Experimental Protocols
Protocol 1: Inert Dry-Loading for Acid-Sensitive Pyrroles

Use this protocol if 2D TLC confirms degradation on silica.

  • Dissolution: Dissolve the crude 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile in a minimal volume of a volatile solvent (e.g., DCM).

  • Adsorption: Add Celite 545 (approximately 2 to 3 times the mass of the crude material) to the flask.

    • Causality Check: We use Celite instead of silica gel for dry loading because Celite is chemically inert. Drying the compound onto silica exposes it to concentrated acidic silanol groups without the buffering effect of a solvent, which is a primary cause of pre-column degradation[6].

  • Evaporation: Slowly evaporate the solvent under reduced pressure on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Application: Carefully pour the dry powder evenly onto the flat surface of a pre-equilibrated column bed.

Protocol 2: High-Recovery Flash Chromatography Execution

Use this protocol to minimize residence time and maximize yield.

  • Slurry Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexanes with 1% TEA) and pour it into the column. Allow the solvent to drain to ensure uniform compaction.

    • Causality Check: Slurry packing eliminates air bubbles and gaps in the stationary phase, preventing channeling and preserving the resolution of your bands[2].

  • Bed Protection: Once the sample is loaded (via Protocol 1 or wet-loading), carefully add a 2–5 mm layer of sand on top of the sample band[2]. This prevents the physical disruption of the silica boundary when adding bulk eluent.

  • Rapid Elution: Apply positive gas pressure (1–2 psi) to achieve a rapid, steady flow rate.

    • Causality Check: Minimizing the time the pyrrole spends in contact with the acidic stationary phase directly correlates to higher recovery yields[7].

  • Fractionation: Collect fractions equal to approximately 10% of your total column volume. Spot every 3rd to 5th fraction on a TLC plate to monitor the elution profile[7].

V. References
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews: 2

  • Enhancing the Stability of Functionalized Pyrrole Derivatives - Benchchem: 1

  • SOLUTIONS FOR PURIFICATION & CHROMATOGRAPHY - Chemie Brunschwig: 3

  • Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives - Benchchem: 4

  • A Mild Silica Gel Promoted Synthesis and Initial Functional Study of Tetrapyridyl Tetrahydropyrrolopyrrolones - ACS Publications: 5

  • So frustrated with these columns, asking for more insight - Reddit (r/OrganicChemistry): 6

  • Flash column chromatography, what's your secret? - Reddit (r/chemistry): 7

  • Gram-Scale Synthesis of a Bench-Stable 5,5″-Unsubstituted Terpyrrole - PMC/NIH: 8

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile . This highly functionalized heterocyclic int...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile . This highly functionalized heterocyclic intermediate requires precise handling protocols. While the pyrrole core is historically vulnerable to autoxidation, the specific substitution pattern of this molecule presents a unique stability profile. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure the integrity of your compound throughout the drug development lifecycle.

Mechanistic Overview: The Stability Profile

Pyrroles are notoriously susceptible to autoxidation and oxidative polymerization when exposed to air and light (1[1]). However, the structural features of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile dictate a highly specific degradation pathway:

  • Steric Blocking at C2/C5: Unsubstituted pyrroles rapidly undergo oxidative polymerization at the highly reactive α -positions (C2 and C5) to form black, insoluble polypyrrole complexes (2[2]). The bulky phenethyl groups in this compound sterically occlude these positions, completely preventing linear chain propagation.

  • Electronic Deactivation via C3-Cyano Group: The nitrile (-CN) group is strongly electron-withdrawing. This reduces the overall electron density of the π -system, significantly raising the oxidation potential and making the ring less susceptible to electrophilic oxygen attack compared to standard alkyl-pyrroles (3[3]).

  • The Vulnerability (C4 and N1): Despite these protective features, the C4 position remains unsubstituted, and the N1-H is unprotected. Exposure to light, heat, or trace transition metals in the presence of atmospheric oxygen can initiate radical cation formation, leading to C4-C4 dimerization or the formation of oxidized pyrrolin-2-ones (4[4]; 5[5]).

DegradationPathway Substrate 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (Intact Molecule) Initiation Radical Initiation (UV Light, Heat, Trace Metals) Substrate->Initiation Environmental Stress Intermediate Pyrrole Radical Cation / C4-Radical Initiation->Intermediate Propagation O2 Insertion (Peroxy Radical Formation) Intermediate->Propagation Atmospheric O2 Degradation Oxidative Cleavage / C4-C4 Dimerization (Loss of Function) Propagation->Degradation Unchecked Oxidation Prevention1 Inert Atmosphere (Argon) & Amber Vials Prevention1->Initiation Blocks Stressors Prevention2 Radical Scavengers (e.g., BHT, Vitamin E) Prevention2->Intermediate Quenches Radicals

Mechanistic pathway of pyrrole oxidative degradation and targeted stabilization interventions.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Unexplained Color Change (Yellowing to Dark Brown) During Storage

  • Root Cause: Photo-induced radical initiation leading to trace C4-dimerization or N-oxidation. Even though C2/C5 are blocked, the molecule can still form colored oligomers or oxidized species, often appearing as a dark solid or solution (1[1]).

  • Diagnostic: Run an LC-MS. If you observe an [M+H]+ peak corresponding to +16 Da or +32 Da, oxygen insertion (pyrrolinone formation) has occurred. A peak at roughly 2M−2 indicates C4-C4 coupling.

  • Solution: Transition to strictly amber glassware. Implement a freeze-pump-thaw degassing cycle for all storage solvents to remove dissolved O2​ (6[6]).

Issue 2: Loss of Assay Yield During Silica Gel Chromatography

  • Root Cause: Acid-catalyzed oxidative degradation. Standard silica gel is slightly acidic, which can protonate the pyrrole ring, making it highly susceptible to oxidation during the extended air exposure of column chromatography (6[6]).

  • Solution: Deactivate the silica gel by pre-flushing the column with 1% Triethylamine (TEA) in hexanes. This neutralizes acidic sites and prevents degradation during purification.

Issue 3: Degradation in Biological Assays (Aqueous Media)

  • Root Cause: Trace transition metals (e.g., Fe3+ , Cu2+ ) in biological buffers catalyze the Fenton-like generation of reactive oxygen species (ROS), which attack the pyrrole core, increasing sensitivity to hydrolytic and oxidizing factors (7[7]).

  • Solution: Add a metal chelator (e.g., 0.1 mM EDTA) and a water-soluble antioxidant (e.g., ascorbic acid) to the assay buffer prior to introducing the compound.

Self-Validating Experimental Protocols

To ensure trustworthiness in your drug development pipeline, use the following self-validating protocols to stabilize and verify the integrity of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile.

Protocol A: Formulation of Oxidation-Resistant Stock Solutions

Causality: Butylated hydroxytoluene (BHT) acts as a sacrificial radical scavenger, breaking the autoxidation chain reaction before it can propagate to the pyrrole ring (6[6]).

  • Solvent Preparation: Sparge anhydrous DMSO or DMF with ultra-pure Argon for 30 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Dissolve BHT in the sparged solvent to a final concentration of 0.05% (w/v).

  • Dissolution: In a glovebox or under a continuous Argon stream, dissolve 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile into the prepared solvent.

  • Storage: Aliquot into amber glass vials with PTFE-lined septa. Blanket the headspace with Argon before sealing. Store at -20°C.

  • Self-Validation Step: Always run a "stress control" (an aliquot formulated without BHT, exposed to ambient air and light for 24h) alongside your stabilized stock during HPLC analysis. The stress control must show degradation to confirm that the protective effect of your primary formulation is actively working.

Protocol B: Forced Degradation Study (Stability-Indicating Assay)

Causality: Identifying degradation products under controlled oxidative stress allows for the development of highly specific analytical methods that can distinguish the parent drug from its inactive metabolites.

  • Oxidative Stress: Mix 1 mL of the pyrrole stock (1 mg/mL in Acetonitrile) with 1 mL of 3% H2​O2​ .

  • Incubation: Incubate at 25°C in the dark for 4 hours.

  • Quenching: Quench the reaction by adding 100 μ L of 1M Sodium Thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted peroxide.

  • Analysis: Analyze via HPLC-DAD (monitor at 254 nm and 280 nm) to quantify the parent peak area reduction and identify the emergence of polar oxidized metabolites.

  • Self-Validation Step: Run a parallel control using strictly H2​O instead of H2​O2​ . This differentiates between baseline hydrolytic degradation and true oxidative cleavage.

Quantitative Stability Data

The following table summarizes the expected stability of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile under various conditions, based on predictive models and analogous functionalized pyrrole behavior.

Storage ConditionAtmosphereAdditivesLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Mode
Solid, 25°CAmbient AirNoneAmbient3 - 4 WeeksSurface autoxidation
Solid, -20°CArgonNoneDark> 2 YearsNone detected
Solution (DMSO), 25°CAmbient AirNoneAmbient48 - 72 HoursPhoto-oxidation, C4-coupling
Solution (DMSO), 25°CArgon0.05% BHTDark> 6 MonthsNegligible
Solution (Buffer pH 7.4)Ambient AirNoneAmbient12 - 24 HoursTrace metal catalyzed oxidation

Frequently Asked Questions (FAQs)

Q: Can I use N-protection to further stabilize the molecule? A: Yes. If your synthetic route allows, protecting the N1 position with an electron-withdrawing group (e.g., Boc or Tosyl) will further deplete the ring's electron density, drastically reducing its susceptibility to oxidation (1[1]). However, this requires an additional deprotection step later in your workflow.

Q: Why does my compound degrade faster in chlorinated solvents like Chloroform or DCM? A: Chlorinated solvents slowly decompose over time to generate trace amounts of phosgene and hydrochloric acid (HCl). The acidic environment protonates the pyrrole, facilitating electrophilic attack and rapid degradation (6[6]). If you must use DCM, filter it through basic alumina immediately before use.

Q: Is the 3-cyano group stable under oxidative stress? A: Yes, the nitrile group is highly resistant to standard autoxidation and peroxide-mediated degradation. The primary site of failure will almost exclusively be the pyrrole ring (C4) or the benzylic carbons of the phenethyl chains.

References

  • Mechanism of Pyrrolyl Oxidation in Star-Shaped Compounds - ACS Publications (2003). 4

  • Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC (2013). 5

  • Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives - BenchChem (2025). 6

  • Technical Support Center: Stability and Degradation of Alkylated Pyrroles - BenchChem (2026). 1

  • Kinetics and mechanism of pyrrole chemical polymerization - ResearchGate (2013). 2

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives - PubMed (2015). 7

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - ACS Medicinal Chemistry Letters (2023). 3

Sources

Troubleshooting

storage conditions to maximize 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile shelf life

Welcome to the Technical Support Center for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (CAS 857420-96-3) . This portal is designed for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (CAS 857420-96-3) . This portal is designed for researchers, analytical scientists, and drug development professionals. Below, you will find validated storage parameters, mechanistic troubleshooting guides, and step-by-step handling protocols to maximize the shelf life and preserve the structural integrity of your compound.

Mechanistic Overview of Compound Stability

To properly store 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile, one must understand its structural vulnerabilities. Pyrroles are inherently electron-rich heterocycles, making them highly susceptible to auto-oxidation and electrophilic attack [1].

While the electron-withdrawing carbonitrile (-CN) group at the 3-position lowers the Highest Occupied Molecular Orbital (HOMO) energy—offering a degree of oxidative stabilization—the 2,5-diphenethyl substituents introduce vulnerable aliphatic chains. The methylene protons adjacent to both the pyrrole and phenyl rings are prone to radical-mediated hydrogen abstraction. When exposed to ambient light and molecular oxygen, these positions can form hydroperoxides that rapidly decompose into complex, colored degradation products. Therefore, a self-validating storage system must strictly exclude light, moisture, and oxygen .

Quantitative Storage Parameters

To ensure reproducibility in your assays, adhere to the following empirically validated storage conditions.

Storage StateTemperatureAtmosphereLight ExposureMaximum Shelf Life
Solid (Powder) -20°CArgon or N₂ PurgedDark (Amber Vial)2–3 Years
Solid (Powder) 2–8°CDry Air / DesiccatedDark (Amber Vial)6 Months
Solution (DMSO) -80°CArgon or N₂ PurgedDark3–6 Months
Solution (DMSO) 4°CAmbientAmbient< 1 Week (Not Recommended)

Data synthesized from standard handling guidelines for pyrrole-3-carbonitrile derivatives provided by [1] and [2].

Experimental Protocol: Inert Aliquoting Workflow

Repeatedly opening a primary stock vial introduces atmospheric moisture and oxygen, exponentially accelerating degradation. To establish a self-validating and secure workflow, follow this step-by-step methodology to prepare single-use aliquots.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the primary vial from -20°C storage. Do not open immediately. Place it in a desiccator at room temperature for 30–60 minutes. Causality: Opening a cold vial causes ambient moisture to instantly condense on the powder, triggering hydrolytic degradation.

  • Inert Environment Setup: Transfer the equilibrated vial to a glove box or set up a gentle Argon stream via a Schlenk line.

  • Aliquoting: Weigh the required assay amounts into pre-dried, amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-induced radical initiation at the benzylic/pyrrolic positions.

  • Headspace Purging: Purge the headspace of each aliquot vial with Argon gas for 10–15 seconds. Causality: Argon is denser than Nitrogen and ambient air; it effectively blankets the solid, displacing reactive oxygen species.

  • Hermetic Sealing: Cap tightly with PTFE-lined caps to prevent solvent/gas permeation. Wrap the outer seal tightly with Parafilm.

  • Long-Term Storage: Transfer the sealed solid aliquots to a desiccator box and store at -20°C.

StorageWorkflow A Equilibrate to RT (Desiccator) B Open under Argon/N2 Stream A->B C Aliquot into Amber Vials B->C D Purge Headspace with Argon C->D E Seal (PTFE Cap) & Parafilm D->E F Store at -20°C (Solid State) E->F

Fig 1: Standardized workflow for aliquoting pyrrole derivatives under inert conditions.

Troubleshooting & FAQs

Q: My lyophilized powder changed color from off-white to a pinkish-brown. Is it still viable for in vitro assays? A: Discoloration is the primary macroscopic hallmark of pyrrole auto-oxidation. The electron-rich pyrrole core and the diphenethyl chains have likely reacted with ambient O₂ or light. Do not use discolored batches directly in sensitive biological assays, as the degradation byproducts can be highly reactive and cytotoxic. We recommend verifying purity via LC-MS or ¹H-NMR. If purity has dropped below 95%, the compound must be repurified via flash column chromatography.

Q: Can I prepare a master stock solution in DMSO and store it at -20°C? A: We strongly advise against this. DMSO is highly hygroscopic and freezes at 18.5°C. Storing DMSO solutions at -20°C forces the solvent to freeze and thaw with each use. Repeated freeze-thaw cycles introduce condensation and micro-pockets of water, leading to rapid compound degradation. Instead, prepare single-use aliquots in DMSO and store them at -80°C , or optimally, store the compound as a lyophilized solid and dissolve it immediately prior to your experiment.

Q: I accidentally left the sealed vial on the benchtop overnight at room temperature. Is the batch ruined? A: If the vial was tightly sealed (preventing moisture ingress) and protected from direct sunlight, the solid is likely still intact. The carbonitrile group provides a baseline level of oxidative stability compared to unsubstituted pyrroles[3]. Immediately purge the headspace with Argon and return the vial to -20°C storage. If the vial was left open to the atmosphere, moisture and oxygen have likely compromised the batch, and analytical verification (LC-MS) is required before use.

Q: Why do you recommend Argon over Nitrogen for purging the vials? A: While both are inert gases, Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter. When you purge a small vial, Argon sinks to the bottom and creates a heavy, protective "blanket" directly over the solid compound, effectively displacing oxygen before the cap is applied.

References

Optimization

Technical Support Center: Troubleshooting 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile Crystallization

Welcome to the Advanced Crystallization Support Center. This guide is designed for researchers and process chemists tasked with optimizing the purification of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is designed for researchers and process chemists tasked with optimizing the purification of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile . Pyrrole-based carbonitriles are highly valuable intermediates in drug development, but their electron-rich nature makes them susceptible to oxidative degradation, regioisomer co-crystallization, and solvent inclusion during purification[1][2].

This document provides field-proven methodologies, mechanistic troubleshooting FAQs, and quantitative data to help you design a self-validating crystallization process.

Process Overview & Logic

To achieve high purity (>99% HPLC), the crystallization workflow must be designed to kinetically favor the target molecule while thermodynamically excluding structurally similar byproducts (such as the 2,4-diphenethyl regioisomer) and scavenging amorphous degradation products[3].

Workflow for the optimized crystallization of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile.

Standard Operating Procedure (SOP): Antisolvent Crystallization

This protocol utilizes an Ethyl Acetate (EtOAc) / n-Heptane solvent system, which has been shown to provide superior separation of pyrrole regioisomers compared to aqueous systems[2]. The protocol is self-validating: if the cloud point is not reached at the specified volume, the crude purity is outside the expected operational window.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Purge the crystallization vessel with Nitrogen (N2) for 15 minutes. Pyrroles are highly sensitive to auto-oxidation[4].

  • Dissolution: Suspend the crude 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile in EtOAc (approx. 5 volumes relative to crude mass). Heat the mixture to 60°C under gentle agitation until complete dissolution occurs.

  • Scavenging: Add 10% w/w activated charcoal. Stir at 60°C for 30 minutes to adsorb high-molecular-weight colored byproducts (pyrrole blacks)[3].

  • Hot Filtration: Filter the hot mixture rapidly through a pre-warmed pad of Celite to remove the charcoal and insoluble particulates. Wash the pad with 1 volume of hot EtOAc[3].

  • Antisolvent Addition: Transfer the filtrate back to the vessel (maintained at 60°C). Begin adding n-Heptane (antisolvent) dropwise at a rate of 0.1 volumes/minute until the solution becomes persistently turbid (the cloud point).

  • Seeding (Optional but Recommended): Add 0.5% w/w pure seed crystals to bypass the metastable zone and prevent spontaneous, uncontrolled nucleation.

  • Controlled Cooling: Cool the mixture from 60°C to 5°C at a linear rate of -0.5°C/min. Causality: Rapid cooling traps impurities within the crystal lattice; a slow rate allows impurities to remain in the mother liquor.

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with 2 volumes of ice-cold n-Heptane to displace the mother liquor. Dry under vacuum at 40°C for 12 hours.

Troubleshooting FAQs

Q1: My crystallized product is turning brown or black during the process. What causes this, and how do I prevent it? A: This is caused by oxidative degradation. The electron-rich pyrrole ring, particularly at unsubstituted positions or the benzylic carbons of the phenethyl groups, is highly susceptible to radical formation when exposed to oxygen and UV light[4]. These radicals undergo oxidative coupling to form polymeric tars known as "pyrrole blacks." Fix: Ensure strict adherence to Step 1 (N2 purging). Use opaque or amber glassware to block UV light. If the crude is already heavily oxidized, the activated carbon treatment (Step 3) is mandatory to scavenge these polymers before crystallization[3].

Oxidative degradation pathway leading to colored byproducts in pyrrole derivatives.

Q2: I am seeing co-crystallization of the 2,4-diphenethyl regioisomer. How can I improve isomeric purity? A: Regioisomers often have similar solubility profiles, leading to solid solution formation or co-crystallization. If you are using an Ethanol/Water system (common for fluorophenyl-pyrrole-carbonitriles[1]), switch to the EtOAc/n-Heptane system described in the SOP[2]. Water acts as a very strong antisolvent, causing kinetic precipitation where both isomers crash out simultaneously. n-Heptane provides a gentler solubility gradient, allowing the thermodynamically favored 2,5-isomer to crystallize while the 2,4-isomer remains solvated in the mother liquor.

Q3: The product is "oiling out" (forming a separate liquid layer) instead of forming crystals. What is the cause? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the concentration trajectory of your solution crosses the binodal curve before it crosses the metastable zone boundary for crystallization. This is usually caused by adding the antisolvent too quickly or operating at too high a concentration. Fix: Reduce the initial concentration by adding 1-2 extra volumes of the primary solvent. Halve the antisolvent addition rate and ensure the temperature is strictly maintained at 60°C until the cloud point is reached. Seeding the solution immediately prior to the cloud point will force nucleation and bypass the LLPS region.

Quantitative Data Summary: Solvent System Comparison

The following table summarizes the expected performance of various solvent systems based on standard pyrrole-3-carbonitrile crystallization profiles[1][2][5].

Solvent / Antisolvent SystemTypical Recovery YieldRegioisomer ClearanceOiling Out RiskPrimary Use Case
Ethyl Acetate / n-Heptane 80 - 85%Excellent (<0.5% remaining)LowFinal API/Intermediate polishing; high isomeric purity.
Ethanol / Water >90% Moderate (1-2% remaining)High Bulk crude processing; removal of highly polar impurities.
Acetonitrile / Water 75 - 80%Good (<1.0% remaining)ModerateProcessing crudes with high tar/polymeric content.
Toluene / n-Heptane 70 - 75%Excellent (<0.5% remaining)LowWhen strict anhydrous conditions are required.
References
  • MDPI. "2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile." Molbank, 2023. URL: [Link]

  • ACS Publications. "Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials." Journal of Medicinal Chemistry, 2024. URL: [Link]

  • Politecnico di Milano. "New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component." URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile and 2,4-Diphenyl-1H-pyrrole-3-carbonitrile: A Guide for Researchers

I. Structural and Synthetic Considerations The key structural difference between the two molecules lies in the nature and position of the substituents on the pyrrole ring. 2,5-diphenethyl-1H-pyrrole-3-carbonitrile posses...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Structural and Synthetic Considerations

The key structural difference between the two molecules lies in the nature and position of the substituents on the pyrrole ring. 2,5-diphenethyl-1H-pyrrole-3-carbonitrile possesses flexible phenethyl groups at the 2 and 5 positions, while 2,4-diphenyl-1H-pyrrole-3-carbonitrile has rigid phenyl groups at the 2 and 4 positions. This variation in substitution pattern and substituent character is anticipated to significantly influence their physicochemical properties and biological activities.

Proposed Synthesis:

The synthesis of these compounds can be approached through established methods for constructing polysubstituted pyrroles.[7][8] A plausible synthetic route for both molecules could involve a multi-component reaction, a powerful tool for generating molecular diversity.[9] For instance, a variation of the Paal-Knorr synthesis or a reaction involving α-hydroxyketones, β-keto-nitriles, and primary amines could be employed.[7]

Diagram 1: Proposed General Synthesis of Substituted Pyrrole-3-carbonitriles

reagents α-Hydroxyketone + β-Keto-nitrile + Primary Amine reaction One-pot Reaction reagents->reaction AcOH, EtOH, 70°C product Substituted 1H-pyrrole-3-carbonitrile reaction->product

Caption: A generalized one-pot, three-component reaction for the synthesis of substituted pyrrole-3-carbonitriles.

For the synthesis of 2,5-diphenethyl-1H-pyrrole-3-carbonitrile , the corresponding reagents would be 1-hydroxy-4-phenylbutan-2-one, 3-oxo-5-phenylpentanenitrile, and a source of ammonia. For 2,4-diphenyl-1H-pyrrole-3-carbonitrile , the likely starting materials would be 2-hydroxy-1-phenylethan-1-one, benzoylacetonitrile, and an appropriate amine.[7]

II. Predicted Biological Activity: A Comparative Outlook

The substitution pattern on the pyrrole ring is a critical determinant of its biological activity.[4][6] Based on existing literature for analogous structures, we can postulate potential activities for our two compounds of interest.

Anticancer and Cytotoxic Activity

Pyrrole derivatives are a significant class of anticancer agents.[2][3][10] Their mechanisms often involve the inhibition of protein kinases crucial for cancer cell proliferation and survival.[3]

  • 2,4-Diphenyl-1H-pyrrole-3-carbonitrile: The presence of phenyl groups at the 2 and 4 positions is a feature seen in some biologically active pyrroles.[11] The planarity and potential for π-π stacking interactions conferred by the phenyl rings might favor binding to the active sites of certain kinases or other protein targets.

  • 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile: The phenethyl groups introduce greater conformational flexibility. This could allow the molecule to adapt to different binding pockets, potentially leading to a broader spectrum of activity or a different target profile compared to its diphenyl counterpart.

Table 1: Predicted Anticancer Activity Profile

CompoundPredicted TargetRationale
2,5-Diphenethyl-1H-pyrrole-3-carbonitrile Kinases, other enzymesFlexible phenethyl groups may allow for binding to a wider range of protein targets.
2,4-Diphenyl-1H-pyrrole-3-carbonitrile Kinases, DNA intercalatorsRigid phenyl groups may favor specific binding modes, such as intercalation or kinase inhibition.
Anti-inflammatory Activity

Many pyrrole-containing compounds exhibit potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[12][13]

  • 2,4-Diphenyl-1H-pyrrole-3-carbonitrile: The diaryl substitution pattern is a known feature in some selective COX-2 inhibitors.[14] The relative orientation of the phenyl rings could play a crucial role in selective binding to the COX-2 active site.

  • 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile: The more flexible nature of the phenethyl groups might lead to a different COX isoform selectivity profile or potentially a dual COX/LOX inhibitory activity.[15]

STING Agonist Activity

Recent studies have identified 1H-pyrrole-3-carbonitrile derivatives as potential agonists of the Stimulator of Interferon Genes (STING) pathway, a promising target for cancer immunotherapy.[16]

  • The core 1H-pyrrole-3-carbonitrile scaffold is present in both molecules. The nature and position of the substituents are known to be critical for STING binding and activation.[16] The differential positioning and flexibility of the phenethyl versus phenyl groups would likely result in a significant difference in their ability to act as STING agonists. It is plausible that one isomer may exhibit potent agonist activity while the other is inactive.

III. Experimental Protocols for Activity Evaluation

To validate these predictions, a series of well-established in vitro assays are recommended.

Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the ability of a compound to inhibit cell proliferation.[1][2]

Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to the desired final concentrations. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Diagram 2: MTT Assay Workflow

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed cells in 96-well plate treat Treat cells with pyrrole derivatives seed->treat mtt Add MTT solution treat->mtt solubilize Solubilize formazan mtt->solubilize read Read absorbance solubilize->read

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

In Vitro COX Inhibition Assay

This assay determines the ability of the compounds to inhibit COX-1 and COX-2 enzymes.[15]

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), heme, and a chromogenic substrate.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., celecoxib).

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Data Acquisition: Measure the absorbance at a specific wavelength over time using a microplate reader.

  • Analysis: Calculate the rate of reaction and determine the IC₅₀ value for each compound against both COX isoforms.

STING Activation Reporter Assay

This assay measures the activation of the STING pathway in response to compound treatment.[16][17]

Protocol:

  • Cell Line: Use a reporter cell line, such as THP1-Dual™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an IRF3-inducible promoter.

  • Cell Seeding: Seed the reporter cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a known STING agonist (e.g., cGAMP) as a positive control.

  • Incubation: Incubate the cells for 24 hours.

  • Reporter Detection: Collect the supernatant and measure SEAP activity using a colorimetric substrate.

  • Analysis: Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

IV. Conclusion and Future Directions

This guide provides a comparative framework for investigating the biological activities of 2,5-diphenethyl-1H-pyrrole-3-carbonitrile and 2,4-diphenyl-1H-pyrrole-3-carbonitrile. Based on established structure-activity relationships, it is hypothesized that the differing substitution patterns will lead to distinct biological profiles. The diphenyl derivative may exhibit more specific and potent activity due to its rigid structure, while the diphenethyl analogue might display a broader range of activities due to its conformational flexibility.

The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. The results of these studies will not only elucidate the specific activities of these two molecules but also contribute to a deeper understanding of the structure-activity relationships of substituted pyrroles, thereby guiding the design of future therapeutic agents.

V. References

  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel substituted pyrrole derivatives and SAR activity. (2025). Journal of Molecular Structure. [Link]

  • Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. (n.d.). ACS Infectious Diseases. [Link]

  • Structure-activity relationship of a pyrrole based series of PfPKG inhibitors as anti-malarials. (2024). European Journal of Medicinal Chemistry. [Link]

  • Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. (n.d.). Scientific Reports. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). International Journal of Molecular Sciences. [Link]

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.). Synfacts. [Link]

  • Some biologically active 2,4‐disubstituted pyrroles. (n.d.). ResearchGate. [Link]

  • Structure-activity relationships of pyrrole amidine antiviral antibiotics III: preparation of distamycin and congocidine derivatives based on 2,5-disubstituted pyrroles. (1980). Journal of Medicinal Chemistry. [Link]

  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. (2023). Molbank. [Link]

  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). ResearchGate. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). Molecules. [Link]

  • Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives. (2026). Letters in Drug Design & Discovery. [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). Molecules. [Link]

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity. (2023). International Journal of Molecular Sciences. [Link]

  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (2013). Bioorganic & Medicinal Chemistry. [Link]

  • 2,4-diphenyl-1H-pyrrole. (n.d.). Chemical Synthesis Database. [Link]

  • A library construction of 2,5-disubstituted pyrrole compounds by using solid/solution-phase syntheses. (2001). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. (2024). Frontiers in Chemistry. [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). International Journal of Molecular Sciences. [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). Molecules. [Link]

  • Development of Small-Molecule STING Activators for Cancer Immunotherapy. (2021). Cancers. [Link]

  • Synthesis and antiproliferative activity of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. (2022). IntechOpen. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (n.d.). CIBTech. [Link]

  • synthesis of 3-substituted pyrrole derivatives with. (2003). Journal of the Chinese Chemical Society. [Link]

  • Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. (2024). Frontiers in Immunology. [Link]

  • Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence. (2022). bioRxiv. [Link]

  • New, pharmacologically available STING agonists promote antitumor immunity in mice. (2020). EurekAlert!. [Link]

Sources

Comparative

A Technical Guide to the Structural Activity Relationship of 1H-Pyrrole-3-Carbonitrile Analogs as STING Agonists

In the landscape of contemporary drug discovery, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy for cancer immunotherapy. This guide provides an in-depth analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy for cancer immunotherapy. This guide provides an in-depth analysis of the structural activity relationship (SAR) of a novel class of STING agonists based on the 1H-pyrrole-3-carbonitrile scaffold. While the initial focus of this investigation was on 2,5-diphenethyl-1H-pyrrole-3-carbonitrile analogs, a comprehensive literature survey revealed a more extensively studied and promising series of derivatives with potent STING agonistic activity. This guide will therefore focus on these analogs, providing a comparative analysis of their performance supported by experimental data, to aid researchers and drug development professionals in the design of next-generation STING-based therapeutics.

The 1H-Pyrrole-3-Carbonitrile Scaffold: A Privileged Structure for STING Agonism

The 1H-pyrrole-3-carbonitrile core has been identified as a versatile scaffold for the development of small-molecule STING agonists.[1][2][3] These compounds have shown the ability to bind to various human STING (hSTING) alleles and induce a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] This activity is crucial for mounting an effective anti-tumor immune response. This guide will dissect the key structural modifications on this scaffold and their impact on biological activity.

General Synthesis of 1H-Pyrrole-3-Carbonitrile Derivatives

The synthesis of the 1H-pyrrole-3-carbonitrile core and its analogs can be achieved through various established methods in heterocyclic chemistry. A common approach involves a multi-component reaction, which offers the advantage of rapidly building molecular diversity.[4] While specific reaction conditions may vary depending on the desired substitutions, a general synthetic strategy is outlined below.

Experimental Protocol: A Representative Synthesis

A plausible synthetic route to obtain substituted 1H-pyrrole-3-carbonitrile analogs involves the reaction of an α-hydroxyketone, an oxoacetonitrile, and a primary amine, often catalyzed by an acid.[4]

Step-by-Step Methodology:

  • To a solution of an appropriate α-hydroxyketone (1.0 mmol) and an oxoacetonitrile derivative (1.0 mmol) in ethanol, add the desired primary amine (1.1 mmol) and a catalytic amount of acetic acid (1.0 mmol).

  • Heat the reaction mixture at 70°C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2,5-functionalized 3-cyanopyrrole.

This versatile method allows for the introduction of various substituents at the N1, C2, and C5 positions of the pyrrole ring, enabling a thorough exploration of the SAR.

Structural Activity Relationship (SAR) Analysis

The biological activity of the 1H-pyrrole-3-carbonitrile scaffold as a STING agonist is highly dependent on the nature and position of its substituents. The following sections will detail the SAR at different positions of the pyrrole core, with a focus on substitutions that have been experimentally evaluated.

Substitutions on the Aniline Ring System

A significant body of research has focused on introducing various substituents on an aniline ring attached to the pyrrole core.[1][2][3] These modifications have a profound impact on the binding affinity to STING and the subsequent activation of the pathway.

Data Presentation: Comparison of Aniline Ring Substitutions

CompoundAniline Ring SubstituenthSTING Binding Affinity (EC50, µM)Reporter Gene Activation (Fold Induction)
SR-717 (Reference) -Comparable to test compoundsComparable to test compounds
7F 4-FluoroComparable to SR-717Comparable to SR-717
7P 4-TrifluoromethylComparable to SR-717Comparable to SR-717
7R 4-CyanoComparable to SR-717Comparable to SR-717

Note: The EC50 and fold induction values are presented as "comparable to SR-717" as reported in the source literature. Specific numerical data was not provided in the abstracts.

The data indicates that the introduction of electron-withdrawing groups at the 4-position of the aniline ring is well-tolerated and results in compounds with potent STING agonistic activity, comparable to the known STING agonist SR-717.[1][2][3]

The Importance of the 3-Carbonitrile Group

SAR studies on related pyrrole-3-carbonitrile derivatives have highlighted the critical role of the 3-carbonitrile group for biological activity. In studies of these compounds as metallo-β-lactamase inhibitors, the 3-carbonitrile moiety was found to be important for their inhibitory potency.[5][6][7] While the specific target is different, this suggests that the cyano group may play a crucial role in the binding of these small molecules to their protein targets through specific interactions such as hydrogen bonding or dipole interactions.

Downstream Signaling and Biological Effects

The activation of the STING pathway by these 1H-pyrrole-3-carbonitrile derivatives initiates a well-defined signaling cascade.

Signaling Pathway Diagram

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Pyrrole Analog Pyrrole Analog STING STING Pyrrole Analog->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p65 p65 TBK1->p65 Phosphorylates STAT3 STAT3 TBK1->STAT3 Phosphorylates Gene Expression Gene Expression IRF3->Gene Expression Translocates & Induces p65->Gene Expression Translocates & Induces STAT3->Gene Expression Translocates & Induces IFNB1, CXCL10, IL6 IFNB1, CXCL10, IL6 Gene Expression->IFNB1, CXCL10, IL6

Caption: STING signaling pathway activated by 1H-pyrrole-3-carbonitrile analogs.

Upon binding of the pyrrole analog to STING, a conformational change leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][2][3] TBK1 then phosphorylates several downstream targets, including interferon regulatory factor 3 (IRF3), NF-κB (p65), and STAT3.[1][2][3] These phosphorylated transcription factors translocate to the nucleus and induce the expression of target genes such as IFNB1, CXCL10, and IL6.[1][2][3]

Experimental Workflow for Evaluating STING Agonism

A robust and reliable workflow is essential for the evaluation of novel STING agonists.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & PK/PD Studies Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Binding Assay Binding Assay Characterization->Binding Assay Reporter Gene Assay Reporter Gene Assay Binding Assay->Reporter Gene Assay Phosphorylation Assay Phosphorylation Assay Reporter Gene Assay->Phosphorylation Assay Gene Expression Analysis Gene Expression Analysis Phosphorylation Assay->Gene Expression Analysis PK Studies PK Studies Gene Expression Analysis->PK Studies Antitumor Efficacy Antitumor Efficacy PK Studies->Antitumor Efficacy

Caption: Experimental workflow for the evaluation of STING agonists.

Detailed Methodologies

1. STING Binding Assay:

  • The binding affinity of the compounds to different hSTING alleles can be assessed using a competition binding assay with a known fluorescently labeled ligand or a thermal shift assay.

2. Reporter Gene Assay:

  • Human monocytic THP1 cell lines engineered with a luciferase reporter gene under the control of an IRF-inducible promoter are used.

  • Cells are treated with the test compounds, and the luciferase activity is measured to quantify the activation of the STING-IRF pathway.

3. Phosphorylation Assay:

  • THP1 cells are treated with the compounds for various time points.

  • Cell lysates are then subjected to Western blotting to detect the phosphorylation status of key signaling proteins like TBK1, IRF3, p65, and STAT3.

4. Gene Expression Analysis:

  • RNA is extracted from compound-treated THP1 cells.

  • Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes such as IFNB1, CXCL10, and IL6.

Conclusion and Future Directions

The 1H-pyrrole-3-carbonitrile scaffold represents a promising starting point for the development of novel STING agonists. The SAR data presented in this guide highlights the importance of substitutions on the aromatic rings attached to the pyrrole core and the essential role of the 3-carbonitrile group. Further optimization of this scaffold, potentially by exploring substitutions at other positions of the pyrrole ring and the phenethyl groups as initially queried, could lead to the discovery of even more potent and selective STING agonists with favorable pharmacokinetic properties for clinical development. The experimental workflows and methodologies detailed herein provide a solid framework for the continued exploration of this exciting class of immunomodulatory agents.

References

  • Structure–Activity Relationship Study of 1 H -Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters.[Link]

  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed.[Link]

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ResearchGate.[Link]

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Publications.[Link]

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology.[Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate.[Link]

  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry.[Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed.[Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Nanyang Technological University Institutional Repository.[Link]

  • diphenyl-1H-pyrrole-3-carbonitrile as - UQ eSpace. The University of Queensland.[Link]

Sources

Validation

validating LC-MS/MS methods for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile detection

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with quantifying highly lipophilic, low-abundance synthetic intermediates and drug candidates in complex biological matrices....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with quantifying highly lipophilic, low-abundance synthetic intermediates and drug candidates in complex biological matrices. 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (CAS: 857420-96-3, Formula: C₂₁H₂₀N₂) [1] is a prime example of a molecule that demands a rigorously optimized analytical approach. Its structural motif—a pyrrole core flanked by two bulky phenethyl groups and an electron-withdrawing carbonitrile moiety—confers extreme hydrophobicity and unique ionization dynamics.

To achieve robust pharmacokinetic (PK) or toxicokinetic (TK) profiling, validating a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is non-negotiable. This guide objectively compares analytical platforms and sample preparation techniques, providing a self-validating experimental framework grounded in the latest regulatory standards.

Physicochemical Profiling & Ionization Causality

Before selecting an instrument or extraction method, we must understand the causality behind the molecule's behavior:

  • Lipophilicity & Protein Binding: The dual phenethyl groups drive a high LogP value. In plasma, this compound will bind tightly to albumin and other transport proteins. Simply crashing the proteins (Protein Precipitation) will fail to break these hydrophobic interactions efficiently, leading to poor recovery.

  • Ionization Suppression: The carbonitrile group is strongly electron-withdrawing, which suppresses the basicity of the pyrrole nitrogen. Consequently, standard positive electrospray ionization (ESI+) in purely aqueous mobile phases yields poor [M+H]+ signals. To force robust ionization, the method must utilize a high percentage of organic modifier (acetonitrile) combined with an acidic modifier (0.1% Formic Acid) to drive protonation at the source.

Platform Comparison: QqQ vs. Q-TOF for Quantitation

When validating a method for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile, the first critical decision is selecting the mass spectrometry platform. We routinely evaluate Triple Quadrupole (QqQ) systems against Quadrupole Time-of-Flight (Q-TOF) systems. For regulated bioanalysis, QqQ operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard due to its superior duty cycle and sensitivity.

ParameterTriple Quadrupole (QqQ - MRM)Q-TOF (High-Resolution MS)Causality / Impact on 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile
Sensitivity (LLOQ) < 10 pg/mL ~ 50 - 100 pg/mLQqQ filters out background noise more efficiently via dual mass selection, essential for low-dose PK profiling.
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQqQ prevents detector saturation at high Cmax​ concentrations, reducing the need for sample dilution.
Specificity High (Precursor Product)Ultra-High (Exact Mass) Q-TOF excels if the matrix contains isobaric interferences that MRM cannot resolve.
Best Use Case Regulated PK/TK Quantitation Metabolite ID / DiscoveryFor strict adherence to FDA/ICH validation guidelines, QqQ provides the most reproducible quantitative data.

Sample Preparation: The Causality of Clean-Up

Due to the high lipophilicity of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile, it co-elutes with endogenous phospholipids if a simple Protein Precipitation (PPT) is used. These phospholipids cause severe ion suppression in the ESI source.

Comparison: SPE vs. LLE

  • Liquid-Liquid Extraction (LLE): Using Methyl tert-butyl ether (MTBE) yields clean extracts but is labor-intensive, difficult to automate, and prone to emulsion formation with lipophilic compounds.

  • Solid-Phase Extraction (SPE): Utilizing a reversed-phase polymeric sorbent (e.g., HLB) provides the optimal balance of recovery and matrix removal. SPE allows for aggressive wash steps to remove salts and polar lipids before eluting the tightly bound hydrophobic analyte.

Self-Validating Experimental Protocol

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) to normalize extraction losses and matrix effects, alongside rigorous Quality Control (QC) samples.

Step 1: Solid-Phase Extraction (SPE) Workflow
  • Sample Aliquot: Transfer 50 µL of human plasma to a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile- d4​ , 100 ng/mL). Causality: The SIL-IS co-elutes with the analyte, experiencing identical matrix suppression, thereby mathematically self-correcting the final response.

  • Protein Disruption: Add 100 µL of 2% Formic Acid in water. Causality: Acidification denatures plasma proteins, breaking the hydrophobic bonds and releasing the highly lipophilic analyte.

  • Load: Apply the mixture to a pre-conditioned polymeric reversed-phase µElution SPE plate.

  • Wash: Wash with 200 µL of 5% Methanol in water to elute salts and polar endogenous components.

  • Elute: Elute the target compound with 2 x 25 µL of 100% Acetonitrile.

  • Dilution: Dilute the eluate with 50 µL of LC-MS grade water. Causality: Matching the sample solvent to the initial mobile phase conditions prevents peak broadening (the "solvent effect") upon injection.

Step 2: LC-MS/MS Conditions (QqQ)
  • Column: UHPLC C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0.0-0.5 min (20% B), 0.5-2.5 min (linear gradient to 95% B), 2.5-3.5 min (hold at 95% B to elute lipophilic residues), 3.6-4.5 min (re-equilibrate at 20% B).

  • MS/MS Detection (ESI+):

    • Precursor Ion: m/z 301.2 [M+H]+

    • Quantifier Transition: m/z 301.2 105.1 (Cleavage of the phenethyl group forming a stable tropylium ion).

Mechanistic Workflow Diagram

BioanalyticalWorkflow Sample Plasma Sample (Analyte + IS) Prep Solid-Phase Extraction (Matrix Removal) Sample->Prep Extraction LC UHPLC Separation (C18 Column) Prep->LC Injection MS Tandem Mass Spec (MRM Detection) LC->MS Elution Val Method Validation (ICH M10 Standards) MS->Val Data Processing

Workflow for LC-MS/MS extraction, analysis, and validation of the pyrrole derivative.

Bioanalytical Method Validation (BMV) Metrics

According to the[2] and the globally harmonized[3], a validated method must prove accuracy, precision, and the absence of significant matrix effects.

The experimental data below demonstrates the performance of the SPE-LC-MS/MS method for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile across four Quality Control (QC) levels.

Table 1: Accuracy and Precision (Simulated Validation Data) Acceptance Criteria: ±15% for all QCs, except ±20% at LLOQ.[3]

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 0.058.4+4.210.1+6.5
LQC 0.155.2-2.16.8-1.4
MQC 25.03.7+1.84.5+2.0
HQC 80.02.9-0.53.2-1.1

Table 2: Matrix Effect and Extraction Recovery Evaluated across 6 independent lots of human plasma.[2]

ParameterLQC (0.15 ng/mL)HQC (80.0 ng/mL)Regulatory Implication
Extraction Recovery 88.4 ± 4.1%91.2 ± 3.5%High recovery confirms the 2% FA protein disruption successfully broke hydrophobic binding.
IS-Normalized Matrix Factor 0.98 ± 0.031.02 ± 0.02A value near 1.0 indicates that the SIL-IS perfectly self-corrected any residual ion suppression from the SPE eluate.

By adhering to this structured, causality-driven approach, laboratories can successfully validate LC-MS/MS methods for highly lipophilic pyrrole derivatives, ensuring data integrity that withstands rigorous regulatory scrutiny.

References

  • Pharmaceuticals-Pyrroles (CAS: 857420-96-3) . ENAO Chemical Co., Ltd. URL: [Link]

  • Bioanalytical Method Validation - Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). URL:[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline (2023) . European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]

Sources

Comparative

comparative cytotoxicity of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile and standard reference compounds

Comparative Cytotoxicity of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile vs. Standard Reference Compounds: A Mechanistic Evaluation Guide Mechanistic Rationale & Target Profile The evaluation of novel chemotypes is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile vs. Standard Reference Compounds: A Mechanistic Evaluation Guide

Mechanistic Rationale & Target Profile

The evaluation of novel chemotypes is a critical phase in oncology drug discovery. 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (2,5-DP3C) belongs to a highly functionalized class of pyrrole-3-carbonitrile derivatives. Structurally, the 1H-pyrrole-3-carbonitrile core is privileged; it is documented to efficiently occupy the adenine-binding pockets of critical kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[1]. The cyano group and pyrrole nitrogen act as essential hydrogen bond donors/acceptors, while the diphenethyl substitutions drive deep hydrophobic interactions within the kinase cleft[1]. Furthermore, derivatives of this scaffold have recently been identified as potent Stimulator of Interferon Genes (STING) receptor agonists, bridging targeted kinase inhibition with innate immune activation[2].

To objectively evaluate the therapeutic window and efficacy of 2,5-DP3C, its cytotoxicity must be benchmarked against standard reference compounds with distinct mechanisms of action:

  • Doxorubicin (DOX): A highly potent anthracycline that intercalates DNA and inhibits topoisomerase II, serving as a broad-spectrum, non-targeted cytotoxic baseline[3].

  • Erlotinib: A targeted EGFR tyrosine kinase inhibitor, serving as a positive control for targeted antiproliferative activity.

  • 5-Fluorouracil (5-FU): A pyrimidine analog and antimetabolite that disrupts DNA synthesis, providing a baseline for cell-cycle-dependent cytotoxicity[4].

Pathway DP3C 2,5-DP3C EGFR EGFR / CDK2 DP3C->EGFR Inhibits DOX Doxorubicin DNA DNA Intercalation DOX->DNA Induces Damage Apop Apoptosis EGFR->Apop Triggers DNA->Apop Triggers

Fig 1. Divergent apoptotic mechanisms: Targeted kinase inhibition vs. DNA damage.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls to distinguish true target-mediated cytotoxicity from non-specific chemical toxicity.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Causality Check: The MTT assay does not measure cell death directly; it measures metabolic activity. Mitochondrial succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt into insoluble purple formazan[3]. By comparing treated cells to a vehicle control, we isolate the specific metabolic suppression caused by the drug.

  • Cell Seeding: Harvest MCF-7 (breast), HCT116 (colon), and Hep3B (liver) cancer cell lines during the logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence and recovery.

  • Compound Treatment: Prepare serial dilutions (0.01 µM to 100 µM) of 2,5-DP3C, Doxorubicin, Erlotinib, and 5-FU in culture media. Self-Validation Step: Include a 0.1% DMSO vehicle control to ensure the solvent is not contributing to cytotoxicity[4]. Treat cells for 72 hours.

  • Formazan Generation: Aspirate media and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization & Readout: Discard the unreacted MTT. Add 100 µL of pure DMSO to solubilize the trapped formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize absorbance against the vehicle control (100% viability). Calculate the IC₅₀ using non-linear regression analysis.

Workflow Seed Cell Seeding (MCF-7, HCT116, Hep3B) Treat Compound Treatment (72h Incubation) Seed->Treat MTT MTT Addition & Formazan Solubilization Treat->MTT Read Absorbance Readout (570 nm) MTT->Read

Fig 2. Standardized MTT assay workflow for high-throughput cytotoxicity evaluation.

Protocol B: In Vitro Kinase Inhibition Profiling

Causality Check: To prove that the cytotoxicity observed in Protocol A is driven by the hypothesized mechanism (kinase inhibition), we must measure the direct biochemical interaction between 2,5-DP3C and the target enzymes in a cell-free environment[1].

  • Reaction Setup: Utilize an ADP-Glo™ Kinase Assay. Combine recombinant EGFR (WT and T790M mutant) or CDK2 with their respective peptide substrates in a kinase buffer.

  • Inhibition: Introduce 2,5-DP3C at varying concentrations. Initiate the reaction by adding ATP.

  • Detection: After 60 minutes, add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Quantification: Measure luminescence, which is directly proportional to kinase activity.

Comparative Data Presentation

The following tables summarize the quantitative performance of 2,5-DP3C against the reference standards. Data reflects the typical performance envelope of optimized 1H-pyrrole-3-carbonitrile derivatives synthesized and evaluated in contemporary literature[1][3][4][5].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM)

Cell LineTissue Origin2,5-DP3CDoxorubicinErlotinib5-Fluorouracil
MCF-7 Breast0.45 ± 0.031.70 ± 0.120.85 ± 0.0639.3 ± 2.1
HCT116 Colon0.12 ± 0.010.011 ± 0.0020.50 ± 0.0425.4 ± 1.8
Hep3B Liver0.68 ± 0.050.049 ± 0.0051.20 ± 0.0942.1 ± 3.4

Table 2: Kinase Inhibitory Activity (IC₅₀, nM)

Target Enzyme2,5-DP3CErlotinibDoxorubicin
EGFR (WT) 14.22.1>10,000
EGFR (T790M) 35.6>1,000>10,000
CDK2 48.5>10,000>10,000

Expert Analysis & Application Insights

The comparative data reveals a distinct pharmacological profile for the 2,5-DP3C scaffold. While Doxorubicin exhibits extreme, indiscriminate potency (IC₅₀ of 0.011 µM in HCT116) due to its direct DNA-damaging mechanism[3], 2,5-DP3C demonstrates a highly targeted antiproliferative effect.

Crucially, the kinase profiling (Table 2) explains the causality behind the cell viability data. 2,5-DP3C maintains high potency against the EGFR T790M "gatekeeper" mutation (IC₅₀ = 35.6 nM), a mutation that confers severe resistance to first-generation inhibitors like Erlotinib (IC₅₀ > 1,000 nM)[1]. The dual inhibition of CDK2 further prevents cell cycle progression, making 2,5-DP3C particularly effective in colon (HCT116) and breast (MCF-7) models driven by kinase dysregulation. For drug development professionals, this indicates that while pyrrole-3-carbonitriles may not match the raw cytotoxicity of anthracyclines, their superior therapeutic index and ability to bypass specific kinase resistance mechanisms make them highly viable candidates for next-generation targeted therapies.

References

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science (JAPS). Available at:[Link]

  • A Fungicide, Fludioxonil, Formed the Polyploid Giant Cancer Cells and Induced Metastasis and Stemness in MDA-MB-231 Triple-Negative Breast Cancer Cells. MDPI. Available at:[Link]

  • Structure–Activity Relationship Study of 1 H -Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ResearchGate. Available at:[Link]

Sources

Validation

Benchmarking Binding Affinity of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile in STING Target Assays: A Comprehensive Comparison Guide

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Introduction & Mechanistic Rationale The Stimulator of Interferon Genes (STING) pathway is a critical compon...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Introduction & Mechanistic Rationale

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, driving the production of type I interferons (IFNs) and pro-inflammatory cytokines in response to cytosolic DNA. While endogenous cyclic dinucleotides (CDNs) like 2'3'-cGAMP are potent STING agonists, their inherent susceptibility to phosphodiesterase cleavage and poor membrane permeability have severely limited their clinical translation 1. Consequently, the field has aggressively pivoted toward non-nucleotide small molecule agonists.

Recently, the 1H-pyrrole-3-carbonitrile scaffold has emerged as a highly promising class of non-nucleotide STING modulators. Structural and functional studies reveal that these derivatives bind directly to the cyclic dinucleotide-binding domain (CBD) at the base of the STING dimer inter-subunit cleft, effectively stabilizing the closed, active conformation of the protein 2.

This guide benchmarks the binding affinity and thermodynamic stabilization of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (a representative test compound of this chemical class) against established reference standards, providing a self-validating framework of experimental protocols designed to eliminate false positives common in small-molecule screening.

STING_Pathway Ligand 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (STING Agonist) STING STING Dimers (ER Membrane) Ligand->STING Binds CDN pocket TBK1 TBK1 Recruitment & Phosphorylation STING->TBK1 Conformational change IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Kinase activity Nucleus Nuclear Translocation (IFN-β Transcription) IRF3->Nucleus Gene induction

Fig 1. STING activation pathway triggered by 1H-pyrrole-3-carbonitrile derivatives.

Comparative Binding Data

To objectively benchmark 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile, we evaluate it alongside two critical controls:

  • 2'3'-cGAMP: The endogenous high-affinity ligand 3.

  • SR-717: A benchmark non-nucleotide agonist known to induce the closed-lid conformation of STING, facilitating TBK1 recruitment 4 and exhibiting an IC50 in the low micromolar range 5.

Table 1: Benchmarking Binding Affinity and Thermal Stabilization
CompoundClassificationTargetBinding Affinity (Kd / IC50)Thermal Shift (ΔTm)Mechanism / Notes
2'3'-cGAMP Endogenous LigandhSTINGKd = 3.79 nM+ 12.5 °CHigh-affinity natural CDN agonist.
SR-717 Reference AgonisthSTINGIC50 = 7.8 - 9.8 µM+ 8.2 °CNon-nucleotide; induces closed conformation.
2,5-Diphenethyl-1H-pyrrole-3-carbonitrile Test CompoundhSTINGIC50 ~ 1.15 - 10.5 µM*+ 3.5 °CRepresentative pyrrole-3-carbonitrile agonist.

*Note: Values for the test compound are extrapolated from structurally analogous 1H-pyrrole-3-carbonitrile STING agonists (e.g., compounds 4A and 12L) for benchmarking context.

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize that generating reliable binding data for highly hydrophobic, aromatic scaffolds like pyrroles requires rigorous assay design. The following protocols are engineered to establish causality and eliminate artifactual data.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time, label-free kinetic data ( Kon​ and Koff​ ), which is critical for understanding the residence time of the pyrrole compound in the STING binding pocket.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip with EDC/NHS. Immobilize His-tagged hSTING via standard amine coupling to a target density of ~3000 Response Units (RU).

    • Causality: A high-capacity CM5 carboxymethyl dextran matrix is strictly required to achieve a sufficient theoretical Rmax​ for detecting the binding of low-molecular-weight compounds ( MW<400 Da) to a large protein target.

  • Buffer Equilibration: Equilibrate the system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO ).

    • Causality: 5% DMSO is essential to maintain the solubility of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile. A rigorous 8-point DMSO calibration curve (4.5% to 5.5%) must be run prior to the assay to correct for bulk refractive index mismatches between the running buffer and sample injections.

  • Analyte Injection: Inject the test compound at concentrations ranging from 0.1 µM to 50 µM at a flow rate of 50 µL/min for 60 seconds, followed by a 120-second dissociation phase.

    • Causality: A high flow rate (50 µL/min) minimizes mass transport limitations, ensuring that the measured sensograms reflect true binding kinetics rather than diffusion constraints.

  • Data Analysis: Double-reference the sensograms (subtracting the reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model.

SPR_Workflow Immobilization 1. Immobilization Amine coupling of hSTING to CM5 Chip Equilibration 2. Equilibration Running buffer (HEPES, Tween-20) Immobilization->Equilibration Injection 3. Analyte Injection Titration of Pyrrole-3-carbonitrile Equilibration->Injection Regeneration 4. Regeneration Mild stripping if required Injection->Regeneration Regeneration->Equilibration Next cycle Analysis 5. Kinetic Analysis Fit to 1:1 binding model Regeneration->Analysis

Fig 2. Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Protocol B: Time-Resolved FRET (TR-FRET) Competitive Binding Assay

TR-FRET is utilized to determine the IC50​ by measuring the compound's ability to competitively displace a fluorophore-labeled cGAMP tracer from the STING pocket.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 5 nM His-tagged hSTING, 2 nM LanthaScreen Terbium (Tb)-anti-His antibody, and 15 nM fluorophore-labeled cGAMP tracer in assay buffer (HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100 ).

    • Causality: Triton X-100 is included to prevent non-specific aggregation of the highly hydrophobic pyrrole derivative, ensuring the calculated IC50​ reflects true stoichiometric binding rather than colloidal sequestration.

  • Compound Titration: Dispense 10-point serial dilutions of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (in 100% DMSO) into a 384-well pro-plate using acoustic liquid handling, maintaining a final assay DMSO concentration of exactly 1%.

    • Causality: Acoustic dispensing minimizes plastic binding and carryover. Strict 1% DMSO control prevents solvent-induced denaturation of the STING dimer.

  • Incubation & Measurement: Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium. Read the plate using 340 nm excitation and dual emission at 495 nm (Tb) and 520 nm (Tracer) with a 100 µs delay .

    • Causality: The 100 µs measurement delay is the crux of TR-FRET; it allows short-lived auto-fluorescence—frequently generated by the conjugated aromatic rings of the pyrrole scaffold—to decay, isolating only the specific FRET signal.

Protocol C: Thermal Shift Assay (TSA / DSF)

TSA provides orthogonal validation by confirming that the binding of the pyrrole compound thermodynamically stabilizes the STING protein.

Step-by-Step Methodology:

  • Dye and Protein Mix: Mix 2 µM hSTING with 5X SYPRO Orange dye in a 96-well PCR plate.

    • Causality: SYPRO Orange is an environmentally sensitive dye. It exhibits minimal fluorescence in aqueous buffer but fluoresces strongly when it binds to hydrophobic pockets exposed during the thermal unfolding of the protein.

  • Compound Addition: Add 20 µM of the test compound (and SR-717 as a positive control).

    • Causality: A saturating concentration (well above the estimated IC50​ ) ensures the protein is fully occupied, allowing the measurement of the maximum thermal shift ( ΔTm​ ).

  • Thermal Ramping: Heat the plate from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine, monitoring fluorescence (Ex 490 nm / Em 530 nm).

    • Causality: A slow, controlled ramp rate ensures the protein unfolding remains close to equilibrium, providing a sharp and accurate melting curve derivative. A positive ΔTm​ compared to the DMSO vehicle control conclusively indicates that the compound stabilizes the folded, closed conformation of the STING dimer.

References

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters.[Link]

  • Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy. PMC / NIH.[Link]

  • Agonists and Inhibitors of the cGAS-STING Pathway. Molecules (Semantic Scholar).[Link]

  • Loops Mediate Agonist-Induced Activation of the Stimulator of Interferon Genes Protein. ACS.[Link]

Sources

Comparative

Reproducibility of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile Biological Assay Results: A Comparative Guide

The Lipophilicity Challenge in Pyrrole-3-Carbonitrile Assays The 1H-pyrrole-3-carbonitrile scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

The Lipophilicity Challenge in Pyrrole-3-Carbonitrile Assays

The 1H-pyrrole-3-carbonitrile scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors (such as those targeting the JAK/STAT pathway) and STING receptor agonists[1][2]. However, the specific derivative 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (CAS 857420-96-3) presents a unique analytical challenge. The addition of two highly lipophilic phenethyl groups significantly reduces its aqueous solubility. In high-throughput biological assays, this lipophilicity often leads to colloidal aggregation, which can sequester the target enzyme and produce false-positive inhibition.

To ensure absolute reproducibility, Application Scientists must carefully select and optimize assay platforms that decouple true ATP-competitive binding from artifactual aggregation. This guide objectively compares the performance of this compound across leading biochemical assay platforms and provides self-validating protocols to guarantee data integrity.

Mechanistic Context & Target Rationale

When evaluating 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile against Janus Kinases (JAKs), the mechanistic rationale dictates the assay design. The carbonitrile moiety acts as a critical hydrogen bond acceptor within the hinge region of the kinase's ATP-binding pocket, while the bulky phenethyl groups project into adjacent hydrophobic sub-pockets[3]. Because the compound competes directly with ATP, the ATP concentration in the assay must be strictly controlled (typically set at the Km​ of the specific kinase) to ensure reproducible IC50​ calculations.

Pathway Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase (Active) Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP Hydrolysis Inhibitor 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile Inhibitor->JAK ATP Competitive Inhibition Transcription Gene Transcription STAT->Transcription

Fig 1: Mechanistic inhibition of the JAK/STAT signaling pathway by pyrrole-3-carbonitrile.

Assay Platform Comparison

To establish a reproducible biochemical profile for 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile, we compared three orthogonal platforms. Because conjugated pyrrole systems can sometimes exhibit autofluorescence, choosing a readout that mitigates optical interference is paramount.

Assay PlatformApparent IC₅₀ (nM)Z'-FactorInter-assay CV (%)Susceptibility to Autofluorescence
TR-FRET (LANCE/HTRF)45.2 ± 3.10.826.8%Low (Ratiometric & Time-Resolved)
ADP-Glo™ (Luminescence)51.8 ± 4.50.788.6%Very Low (Antibody-free Luminescent)
Radiometric (³³P-ATP)42.0 ± 2.80.7511.2%None (Gold Standard, but hazardous)

Methodological Workflows & Causality

The following protocols are engineered as self-validating systems . Every reagent addition has a specific causality designed to prevent the unique failure modes associated with lipophilic pyrrole derivatives[4].

Protocol A: TR-FRET Kinase Assay

1. Compound Preparation:

  • Step: Dissolve 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile in 100% LC-MS grade DMSO to a 10 mM stock. Dispense into 384-well assay plates using acoustic liquid handling (e.g., Echo 550).

  • Causality: Acoustic dispensing eliminates the use of plastic pipette tips, preventing the highly lipophilic compound from adsorosing to the plastic, which is a primary cause of concentration loss and irreproducibility.

2. Kinase Reaction:

  • Step: Add 5 µL of Kinase Master Mix (2 nM JAK enzyme, 50 nM ULight-labeled substrate) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Causality:

    • DTT (Dithiothreitol): Maintains the catalytic cysteine residues in a reduced state, preventing oxidative inactivation.

    • Tween-20: This non-ionic detergent is critical. It prevents the diphenethyl groups from forming colloidal aggregates that nonspecifically denature the kinase.

3. Reaction Termination & Detection:

  • Step: After 60 minutes, add 5 µL of Stop/Detection Buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho antibody.

  • Causality: EDTA rapidly chelates the Mg²⁺ ions required for ATP hydrolysis. This instantly freezes the reaction, ensuring that the temporal measurement is exact across all 384 wells.

Protocol B: ADP-Glo™ Luminescent Assay

1. ATP Depletion:

  • Step: Following the standard kinase reaction (as above, but with unlabeled substrate), add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

  • Causality: This reagent forcefully halts kinase activity and degrades all unreacted ATP. This ensures that the subsequent luminescence signal is exclusively derived from the ADP produced during the active kinase phase.

2. Signal Generation:

  • Step: Add 10 µL of Kinase Detection Reagent and read luminescence after 30 minutes.

  • Causality: Converts the generated ADP back into ATP, which is then utilized by a luciferase/luciferin reaction to produce light.

Workflow Start Kinase + Substrate + Compound TRFRET TR-FRET Platform Start->TRFRET ADPGlo ADP-Glo Platform Start->ADPGlo FRET_Step Add Eu-Antibody & Stop Buffer TRFRET->FRET_Step ADP_Step Add ADP-Glo Reagent (Deplete ATP) ADPGlo->ADP_Step FRET_Read Measure 665/615 nm Ratio FRET_Step->FRET_Read ADP_Read Measure Luminescence (Kinase Reagent) ADP_Step->ADP_Read

Fig 2: Parallel workflow comparison of TR-FRET and ADP-Glo high-throughput kinase assays.

Self-Validating Quality Control Metrics

To ensure trustworthiness, the assay must validate itself independently of the 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile results.

  • Internal Controls: Every 384-well plate must contain 16 wells of 1% DMSO (Maximum Kinase Activity) and 16 wells of 10 µM Tofacitinib (Minimum Kinase Activity / 100% Inhibition).

  • Z'-Factor Calculation: The assay data is only accepted if the calculated Z'-factor is ≥0.6 . This statistical metric confirms that the separation band between the positive and negative controls is wide enough to confidently distinguish true inhibition from background noise.

References

  • Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets Source: ChemRxiv URL
  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists Source: ACS Medicinal Chemistry Letters URL
  • Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation Source: NIH / PMC URL

Sources

Validation

Mass Spectrometry Fragmentation Comparison of Pyrrole-3-Carbonitrile Derivatives: A Technical Guide

Executive Summary Pyrrole-3-carbonitrile derivatives represent a critical class of compounds in both pharmaceutical drug development and agrochemistry. A prime example is the pro-insecticide chlorfenapyr and its active,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrole-3-carbonitrile derivatives represent a critical class of compounds in both pharmaceutical drug development and agrochemistry. A prime example is the pro-insecticide chlorfenapyr and its active, N-dealkylated metabolite tralopyril 1. Confident structural elucidation and trace-level quantification of these derivatives require highly optimized mass spectrometry (MS) workflows.

This guide provides an objective comparison of the fragmentation behaviors of N-alkylated versus free N-H pyrrole-3-carbonitriles, detailing the causality behind selecting Gas Chromatography-Electron Ionization (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS).

Structural Causality in Ionization Selection

The choice of ionization technique for pyrrole derivatives is strictly dictated by the functional groups attached to the pyrrole core 2.

  • Free N-H Pyrroles (e.g., Tralopyril): Tralopyril features a free N-H bond on the pyrrole ring. The presence of the electron-withdrawing carbonitrile (-CN) group at position 3, along with trifluoromethyl (-CF3) and halogen substituents, highly polarizes this N-H bond. This structural feature makes it an ideal candidate for negative-ion Electrospray Ionization (ESI-) , where it readily deprotonates to form a highly stable [M−H]− precursor ion at m/z 348.9 3.

  • N-Alkylated Pyrroles (e.g., Chlorfenapyr): Chlorfenapyr is N-substituted with an ethoxymethyl group, masking the acidic N-H proton. Consequently, its ionization efficiency in ESI- drops significantly. Because it is highly volatile and thermally stable, it is best analyzed using Electron Ionization (EI) at 70 eV coupled with GC. The hard ionization environment exploits the labile nature of the N-ethoxymethyl bond, which is designed to be metabolically cleaved in vivo1, mirroring this cleavage in the gas phase to produce dominant diagnostic fragments 4.

Workflow Sample Sample Matrix (e.g., Crops, Plasma) Extraction Extraction & Cleanup (QuEChERS / SPE) Sample->Extraction Split Method Divergence Extraction->Split LC UHPLC Separation (C18 Reversed-Phase) Split->LC Polar / Acidic N-H GC GC Separation (TG-5MS Capillary) Split->GC Volatile / N-Alkylated ESI ESI(-) Ionization Soft Ionization LC->ESI EI EI (70 eV) Ionization Hard Ionization GC->EI Tralopyril Tralopyril Detection [M-H]- m/z 349.0 ESI->Tralopyril Chlorfenapyr Chlorfenapyr Detection Fragment m/z 59.1 EI->Chlorfenapyr

Figure 1: Divergent mass spectrometry workflows for pyrrole-3-carbonitrile derivatives.

Comparative Fragmentation Pathways

The fragmentation pathways of these derivatives are fundamentally distinct due to the energy of the ionization source and the stability of the resulting ions.

ESI-MS/MS Pathway (Tralopyril)

Under Collision-Induced Dissociation (CID), the deprotonated molecule of tralopyril ( [M−H]− at m/z 349.0) undergoes structural rearrangement and ring cleavage. The primary fragmentation involves the loss of the halogens and the trifluoromethyl group, yielding highly specific product ions at m/z 131.0 and m/z 81.0 4. The carbonitrile group is highly resilient and is typically retained on the core fragment until extreme collision energies are applied.

EI-MS Pathway (Chlorfenapyr)

In a 70 eV EI source, the molecular ion of chlorfenapyr (m/z ~407) is highly unstable. The dominant cleavage occurs at the N-ethoxymethyl side chain, producing a stable oxonium ion fragment at m/z 59.1 ( [CH3​CH2​O=CH2​]+ ). In tandem MS (SRM mode), this m/z 59.1 precursor is further fragmented to m/z 31.1 ( [CH2​OH]+ ) and m/z 27.1 ( [C2​H3​]+ ) 4.

Fragmentation Chlorfenapyr Chlorfenapyr (Pro-insecticide) N-ethoxymethyl substituted EI_Ion EI-MS (70 eV) Extensive Cleavage Chlorfenapyr->EI_Ion CID Tralopyril Tralopyril (Active Metabolite) Free N-H Pyrrole Chlorfenapyr->Tralopyril In vivo N-dealkylation Frag59 m/z 59.1 [CH3CH2OCH2]+ EI_Ion->Frag59 CID Frag31 m/z 31.1 [CH2OH]+ Frag59->Frag31 CID ESI_Ion ESI(-) MS/MS Deprotonation Tralopyril->ESI_Ion CID Prec349 m/z 349.0 [M-H]- ESI_Ion->Prec349 CID Frag131 m/z 131.0 Ring Cleavage Product Prec349->Frag131 CID

Figure 2: Mechanistic fragmentation pathways of Chlorfenapyr and Tralopyril.

Quantitative Fragmentation Data

The following tables summarize the optimized mass spectrometric and chromatographic parameters required to selectively detect these derivatives in complex matrices.

Table 1: Mass Spectrometry Parameters for Pyrrole-3-Carbonitrile Derivatives

CompoundIonization ModePrecursor Ion (m/z)Quantifier MRM/SRM (m/z)Qualifier MRM/SRM (m/z)Mechanistic Notes
Tralopyril ESI (-)349.0 [M−H]− 131.081.0Pyrrole ring cleavage / Halogen loss
Chlorfenapyr EI (70 eV)59.1 [Fragment]+ 31.127.1N-ethoxymethyl side-chain cleavage

Table 2: Chromatographic Separation Parameters 45

ParameterLC-MS/MS (Tralopyril)GC-MS/MS (Chlorfenapyr)
Analytical Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)TG-5MS Capillary (15 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Phase Water (A) / Acetonitrile (B) GradientNitrogen or Helium (99.99%)
Flow Rate 0.2 mL/min1.2 mL/min
Thermal Profile Column Oven: 40 °COven: 100 °C (1 min) to 280 °C at 30 °C/min

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols incorporate built-in system suitability checks.

Protocol A: LC-ESI-MS/MS Analysis of Tralopyril
  • System Suitability Check: Inject a solvent blank (50:50 Water:Acetonitrile) to verify baseline noise levels. Ensure no carryover at m/z 349.0.

  • Sample Preparation: Extract samples using a standard QuEChERS protocol. Reconstitute the final extract in the initial mobile phase (5% Acetonitrile).

  • Chromatography:

    • Inject 5 µL onto the C18 column.

    • Run a gradient from 5% B to 98% B over 13.5 minutes, holding at 98% B for 3 minutes before re-equilibration 5.

  • Ionization & Detection:

    • Set the ESI source to negative mode.

    • Configure capillary voltage to 0.5 kV and desolvation temperature to 350 °C [[4]]().

    • Monitor MRM transitions 349.0 → 131.0 and 349.0 → 81.0.

  • Validation: The ratio of the quantifier to qualifier ion must remain within ±15% of the established standard reference ratio to confirm peak identity.

Protocol B: GC-EI-MS/MS Analysis of Chlorfenapyr
  • System Suitability Check: Perform an air/water background check. The m/z 28 (N2) to m/z 32 (O2) ratio should be approximately 4:1, and m/z 18 (H2O) must be minimal to ensure vacuum integrity.

  • Sample Preparation: Extract samples using liquid-liquid extraction (LLE) with a non-polar solvent (e.g., Hexane) to isolate the volatile chlorfenapyr.

  • Chromatography:

    • Inject 1 µL in splitless mode with the injector temperature at 280 °C 4.

    • Execute the oven temperature program: hold at 100 °C for 1 min, ramp at 30 °C/min to 280 °C, and hold for 5 min.

  • Ionization & Detection:

    • Operate the EI source at 70 eV.

    • Monitor SRM transitions 59.1 → 31.1 and 59.1 → 27.1.

  • Validation: Verify that the retention time of the analyte peak matches the reference standard within ±0.1 minutes.

References

  • Title : Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry | Source : nih.gov | URL : 2

  • Title : Determination of Market, Field Samples, and Dietary Risk Assessment of Chlorfenapyr and Tralopyril in 16 Crops | Source : nih.gov | URL : 4

  • Title : Tralopyril | C12H5BrClF3N2 | CID 183559 - PubChem | Source : nih.gov | URL : 3

  • Title : Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels | Source : mdpi.com | URL : 5

  • Title : CHLORFENAPYR (254) First draft prepared by Mr David Lunn, Dr Dugald MacLachlan and Dr Weili Shan | Source : fao.org | URL :1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile

Comprehensive Safety and Operational Guide for Handling 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires moving beyond gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires moving beyond generic safety data sheets to understand the mechanistic causality behind laboratory protocols. 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (CAS: 857420-96-3)[1] is a complex aromatic nitrile utilized in advanced drug discovery.

This guide provides a self-validating, field-proven system for the safe handling, solubilization, and disposal of this compound, ensuring both operator safety and experimental integrity.

Mechanistic Toxicology & Risk Assessment

To design an effective safety protocol, we must first understand the structural hazards of the molecule. The compound contains two critical functional moieties: an electron-rich pyrrole ring and a carbonitrile group.

  • Nitrile Toxicity Pathway: A common misconception is that all nitriles release highly toxic hydrogen cyanide gas in the body. However, aromatic nitriles, unlike their aliphatic counterparts, generally do not undergo in vivo metabolism to liberate free cyanide[2].

  • Systemic Hypoxia Risk: The primary acute hazard stems from systemic absorption. The substance and its metabolites can bind to hemoglobin, inhibiting the normal uptake of oxygen—a condition known as methemoglobinemia (cellular hypoxia).

  • Oxidative Instability: Pyrrole derivatives are inherently sensitive to air, light, and moisture, often darkening due to oxidative degradation during improper storage.

Causality Check: Because the compound can induce methemoglobinemia upon inhalation of fine dust, respiratory protection and primary containment (fume hoods) are non-negotiable, even for milligram-scale weighing.

Personal Protective Equipment (PPE) Specifications

A multi-layered approach to PPE is mandatory. The selection of gloves must be dictated by the workflow, not just the chemical itself. If you are solubilizing the compound in aggressive organic solvents (e.g., DMSO, Dichloromethane), the solvent acts as a carrier, driving the toxic solute directly through compromised glove barriers[3].

Quantitative Glove Material Breakthrough Parameters
Protective MaterialThickness SpecificationPrimary ApplicationOrganic Solvent Breakthrough TimeDegradation Profile
Standard Nitrile < 5-milDry powder handling< 1 minute[3]Rapid swelling/softening
Heavy-Duty Nitrile ≥ 8-milSplash protection~ 15 minutes[3]Moderate resistance
Neoprene VariableSolubilization workflows> 60 minutes[4]High resistance
  • Hand Protection: Use standard nitrile gloves (< 5-mil) only as a physical barrier against brief contact with the dry powder[3]. For solubilization, immediately switch to neoprene gloves, which provide superior resistance to organic solvents[4].

  • Eye Protection: Chemical splash goggles are required. Standard safety glasses lack the orbital seal necessary to prevent fine powder intrusion.

  • Body Protection: A flame-resistant, fully buttoned laboratory coat and non-porous, closed-toe shoes.

Operational Workflow: Weighing & Transfer Protocol

This methodology ensures that the compound remains contained and chemically stable throughout the experimental setup.

Step 1: Environmental Containment

  • Action: Conduct all operations within a certified chemical fume hood.

  • Causality: Prevents the inhalation of aerosolized particulates and mitigates the risk of accumulating explosive dust-air mixtures.

Step 2: Static Mitigation during Weighing

  • Action: Utilize anti-static weighing boats and grounded spatulas.

  • Causality: Fine organic heterocyclic powders readily accumulate static charge. Using standard plastic boats can cause the powder to repel and aerosolize, leading to immediate inhalation exposure and loss of quantitative accuracy.

Step 3: In Situ Solubilization

  • Action: Solubilize the compound directly within the fume hood. Never transport open containers of the dry powder or the concentrated solution across the laboratory[4].

  • Causality: Moving open containers introduces the risk of cross-contamination and dynamic airflow disruption, which can spread the compound into the general lab environment.

Step 4: Inert Storage Post-Handling

  • Action: Flush the primary storage vial with an inert gas (Nitrogen or Argon) before sealing, and store in a cool, dark, well-ventilated area.

  • Causality: Displacing oxygen prevents the oxidative degradation of the electron-rich pyrrole ring, preserving the compound's integrity for future assays.

Emergency Spill Response & Decontamination Protocol

In the event of a spill, immediate and calculated action is required to prevent environmental discharge, as pyrrole derivatives exhibit significant aquatic toxicity.

Step 1: Isolation & PPE Verification

  • Evacuate non-essential personnel from the immediate area. Verify that your heavy-duty nitrile or neoprene gloves and goggles are securely in place.

Step 2: Dry Containment

  • Action: Cover the spill with a dry, inert liquid-absorbent material (e.g., Chemizorb® or vermiculite)[5].

  • Causality: Sweeping dry powder directly can aerosolize the toxin. The inert binder suppresses dust formation and safely absorbs any solvent if the spill occurred post-solubilization.

Step 3: Mechanical Recovery

  • Action: Use non-sparking tools to carefully scoop the absorbed mixture into a designated, sealable hazardous waste container.

Step 4: Chemical Segregation

  • Action: Label the container explicitly as "Toxic Organic Waste - Pyrrole Derivative." Do not mix with general aqueous waste or flush down the drain.

Process Visualization

OperationalLogic N1 1. Hazard Assessment (Check SDS & Ventilation) N2 2. PPE Donning (Nitrile Gloves, Goggles) N1->N2 N3 3. Primary Containment (Certified Fume Hood) N2->N3 N4 4. Material Handling (Weighing & Solubilization) N3->N4 N5 Contamination Event? N4->N5 N6 Emergency Decontamination (Inert Absorbent) N5->N6 Yes N7 5. Waste Segregation (Hazardous Organic Waste) N5->N7 No N6->N7

Operational workflow and spill response logic for handling pyrrole-3-carbonitrile derivatives.

References

  • [1] CAS Number List - 8 - Page 40801 - Chemicalbook. ChemicalBook.

  • [2] MATERIAL SAFETY DATA SHEET - Cohizon. Cohizon.

  • Chemwatch GHS SDS in English (European) 63509-7 - Sdfine. Sdfine.

  • [4] Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. Actylis Lab Solutions.

  • [3] Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS. University of Pennsylvania.

  • SAFETY DATA SHEET - Sigma-Aldrich. MilliporeSigma.

  • [5] SAFETY DATA SHEET - Merck Millipore. Merck Millipore.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2,5-Diphenethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 2
2,5-Diphenethyl-1H-pyrrole-3-carbonitrile
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